molecular formula C12H24ClNO4 B555411 H-Asp(OtBu)-OtBu.HCl CAS No. 1791-13-5

H-Asp(OtBu)-OtBu.HCl

Cat. No.: B555411
CAS No.: 1791-13-5
M. Wt: 281.77 g/mol
InChI Key: GVLZIMQSYQDAHB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asp(OtBu)-OtBu.HCl, also known as this compound, is a useful research compound. Its molecular formula is C12H24ClNO4 and its molecular weight is 281.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ditert-butyl (2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZIMQSYQDAHB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548925
Record name Di-tert-butyl L-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1791-13-5
Record name Di-tert-butyl L-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of H-Asp(OtBu)-OtBu.HCl in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, China] – In the intricate landscape of biochemical research and pharmaceutical development, the precise chemical synthesis of peptides is paramount. A key enabling reagent in this field is L-Aspartic acid di-tert-butyl ester hydrochloride, or H-Asp(OtBu)-OtBu.HCl. This specialized amino acid derivative serves as a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of custom peptides for therapeutic, diagnostic, and research applications. This technical guide provides an in-depth overview of the function, application, and technical considerations for researchers, scientists, and drug development professionals utilizing this compound.

Core Functionality: A Tale of Protection

This compound is a protected form of L-aspartic acid. In peptide synthesis, it is crucial to temporarily block the reactive side chains of amino acids to prevent unwanted side reactions during the stepwise elongation of the peptide chain. This compound features tert-butyl (OtBu) ester protecting groups on both the alpha-carboxyl and the side-chain carboxyl groups of aspartic acid. This dual protection is instrumental in both Boc and Fmoc solid-phase peptide synthesis strategies.

The primary purpose of the OtBu protecting groups is to ensure the specific and controlled formation of peptide bonds. These groups are stable under the conditions required for the removal of the temporary N-terminal protecting groups (either Boc or Fmoc) but can be readily cleaved during the final step of peptide synthesis, typically using a strong acid like trifluoroacetic acid (TFA).

Application in Solid-Phase Peptide Synthesis (SPPS)

The most prevalent application of this compound is as a building block in SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Key Stages in SPPS Incorporating this compound:
  • Resin Loading: The first amino acid is anchored to the solid support.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

  • Coupling: The next amino acid in the sequence, often an activated form of a protected amino acid like Fmoc-Asp(OtBu)-OH, is introduced and forms a peptide bond with the deprotected N-terminus of the resin-bound amino acid.

  • Capping (Optional): Any unreacted amino groups on the resin are blocked to prevent the formation of deletion sequences.

  • Cleavage and Global Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the OtBu groups from the aspartic acid residues, are removed simultaneously.

The hydrochloride salt form of this compound enhances its stability and handling properties as a laboratory reagent.

Experimental Protocols

Below are representative protocols for the use of tert-butyl protected aspartic acid in Fmoc-based solid-phase peptide synthesis.

Fmoc Deprotection Protocol
StepReagent/SolventTimePurpose
120% Piperidine in DMF5-20 minRemoval of the Fmoc protecting group from the N-terminus of the growing peptide chain.
2DMF Wash3-5 timesRemoval of excess piperidine and the cleaved Fmoc-piperidine adduct.
3DCM Wash3-5 timesFurther washing to ensure a clean resin for the subsequent coupling step.
Final Cleavage and Deprotection Protocol
StepReagent CocktailTimePurpose
195% TFA, 2.5% TIS, 2.5% H₂O2-4 hoursCleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups, including OtBu.
2Cold Diethyl Ether30 minPrecipitation of the crude peptide.
3Centrifugation and Wash2-3 timesIsolation and washing of the precipitated peptide to remove scavengers and dissolved protecting group byproducts.
4LyophilizationOvernightDrying of the purified peptide.

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane (a scavenger to prevent side reactions)

Quantitative Data and Considerations

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide side product, especially when the following amino acid is glycine, serine, or asparagine. This side reaction can lead to impurities in the final peptide. The choice of protecting group for the aspartic acid side chain can influence the extent of aspartimide formation.

Protecting GroupAspartimide Formation (%) in a Model Peptide (Asp-Gly sequence)Cleavage Conditions
OtBu 5-20%Standard TFA cleavage
OMpe <5%Standard TFA cleavage
OBno <1%Standard TFA cleavage

Data is representative and can vary depending on the peptide sequence and synthesis conditions.

Visualizing the Workflow and Chemistry

To further elucidate the role of this compound and its derivatives in SPPS, the following diagrams illustrate the key chemical transformations and the overall workflow.

spss_workflow cluster_cycle SPPS Elongation Cycle Resin_Bound_Peptide Resin-Bound Peptide (Fmoc-AA-...-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Bound_Peptide->Deprotection Washing_1 DMF/DCM Wash Deprotection->Washing_1 Coupling Amino Acid Coupling (e.g., Fmoc-Asp(OtBu)-OH, Coupling Reagents) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Washing_2->Resin_Bound_Peptide n cycles Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing_2->Final_Cleavage Start Start->Resin_Bound_Peptide Purification Purification (e.g., HPLC) Final_Cleavage->Purification Final_Peptide Final Purified Peptide Purification->Final_Peptide

Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS).

deprotection_pathway cluster_peptide Protected Aspartic Acid Residue in Peptide Chain Protected_Asp ...-NH-CH(CH₂-COO-tBu)-CO-... Deprotected_Asp ...-NH-CH(CH₂-COOH)-CO-... Protected_Asp->Deprotected_Asp  + H⁺ (from TFA) TFA TFA (Trifluoroacetic Acid) tert_Butanol tert-Butanol Deprotected_Asp->tert_Butanol Byproducts Isobutylene Isobutylene tert_Butanol->Isobutylene

Figure 2: Deprotection of the tert-butyl (OtBu) group from an aspartic acid residue.

Conclusion

This compound and its N-terminally protected derivatives are indispensable tools in the synthesis of peptides for research and drug development. The use of the acid-labile tert-butyl protecting group provides a robust and reliable method for the incorporation of aspartic acid into peptide sequences. While challenges such as aspartimide formation exist, a thorough understanding of the underlying chemistry and the availability of alternative protecting groups allow for the successful synthesis of complex and sensitive peptides. The protocols and data presented herein provide a foundational guide for the effective utilization of this critical biochemical reagent.

An In-depth Technical Guide to the Synthesis and Purification of H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl), a critical building block in modern peptide synthesis and drug development. This document details various synthetic routes, purification protocols, and characterization data to support researchers in the efficient and effective production of this versatile compound.

Introduction

This compound is a protected derivative of the amino acid L-aspartic acid, where both the α- and β-carboxyl groups are protected as tert-butyl esters, and the α-amino group is present as a hydrochloride salt. This protection strategy is widely employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The bulky tert-butyl esters prevent the formation of aspartimide, a common side reaction associated with the aspartic acid residue during peptide elongation. Furthermore, the tert-butyl groups can be readily removed under acidic conditions, compatible with many peptide synthesis workflows. This guide will explore the prevalent methods for the synthesis of this compound, offering detailed experimental protocols and a comparative analysis of their efficiencies.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound, starting from L-aspartic acid or its protected derivatives. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Synthesis via N-Benzyloxycarbonyl (Cbz) Protected Aspartic Acid

A common and effective method involves the use of N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) as the starting material. This method proceeds through the di-tert-butylation of the carboxyl groups, followed by the deprotection of the amino group and formation of the hydrochloride salt.

Step 1: Synthesis of Z-Asp(OtBu)-OtBu

A straightforward approach for this step is the direct transesterification of Z-L-Asp with tert-butyl acetate, catalyzed by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·Et₂O).

  • Reagents:

    • N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp)

    • tert-Butyl acetate

    • Boron trifluoride diethyl etherate (BF₃·Et₂O)

    • Anhydrous organic solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve Z-L-Asp in anhydrous dichloromethane.

    • Add an excess of tert-butyl acetate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add boron trifluoride diethyl etherate to the reaction mixture under inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Z-Asp(OtBu)-OtBu.

Step 2: Hydrogenolysis of the Cbz Group and Formation of the Hydrochloride Salt

The benzyloxycarbonyl protecting group is removed by catalytic hydrogenation, and the resulting free amine is converted to its hydrochloride salt.

  • Reagents:

    • Crude Z-Asp(OtBu)-OtBu from Step 1

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate or hydrogen gas

    • Ethanol

    • Ethyl acetate

    • Anhydrous solution of HCl in a suitable solvent (e.g., dioxane or ethyl acetate)

  • Procedure:

    • Dissolve the crude Z-Asp(OtBu)-OtBu in ethanol.

    • Add 10% Pd/C catalyst.

    • For transfer hydrogenation, add an excess of ammonium formate and stir the suspension at room temperature overnight. Alternatively, conduct the reaction under a hydrogen atmosphere.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and cool the solution to 0 °C.

    • Add a saturated solution of HCl in ethyl acetate dropwise with stirring.

    • The product, this compound, will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

Synthesis from L-Aspartic Acid via Transesterification

A more direct approach starts from unprotected L-aspartic acid, which undergoes esterification with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid (HClO₄).

  • Reagents:

    • L-Aspartic acid

    • tert-Butyl acetate

    • Perchloric acid (HClO₄)

    • Dioxane or ethyl acetate

    • Anhydrous HCl solution

  • Procedure:

    • Suspend L-aspartic acid in a large excess of tert-butyl acetate.

    • Cool the suspension to -5 °C to 15 °C.

    • Slowly add perchloric acid (10-15% v/v) to the mixture with vigorous stirring.[1]

    • Maintain the temperature and continue stirring for 20-40 hours.[1]

    • After the reaction is complete, neutralize the excess acid with a suitable base (e.g., aqueous sodium bicarbonate).

    • Separate the organic layer, which contains the di-tert-butyl ester.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Dissolve the crude product in dioxane or ethyl acetate and treat with an anhydrous solution of HCl to precipitate the hydrochloride salt.

    • Isolate the product by filtration, wash with a cold solvent, and dry.

Purification of this compound

The purity of this compound is crucial for its successful application in peptide synthesis. The primary purification method for the final product is recrystallization.

  • Solvent System: A mixture of ethanol and water (1:1, v/v) is an effective solvent system for the recrystallization of this compound.[1]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol/water (1:1, v/v).

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • For maximum recovery, cool the solution further in an ice bath or refrigerate.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to this compound.

Synthesis RouteStarting MaterialKey ReagentsReported YieldReported PurityReference
N-Cbz ProtectionZ-L-AspBF₃·Et₂O, Pd/C, NH₄HCO₂70-85%Not specified[2]
Direct TransesterificationL-Aspartic Acidtert-Butyl acetate, HClO₄50-60% (overall)≥98%[1]
From Cbz-Asp(OtBu)-OtBuCbz-Asp(OtBu)-OtBuPd/C, Ammonium formate, HCl80% (for the final step)Not specified

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₂H₂₄ClNO₄

  • Molecular Weight: 281.78 g/mol

  • Melting Point: 152-155 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Expected):

    • ~1.4-1.5 ppm (singlet, 18H, two tert-butyl groups)

    • ~2.9-3.2 ppm (multiplet, 2H, β-CH₂)

    • ~4.1-4.3 ppm (multiplet, 1H, α-CH)

    • ~8.5-9.0 ppm (broad singlet, 3H, -NH₃⁺)

  • ¹³C NMR (Expected):

    • ~28 ppm (tert-butyl methyl carbons)

    • ~36 ppm (β-CH₂)

    • ~51 ppm (α-CH)

    • ~83-84 ppm (quaternary carbons of tert-butyl groups)

    • ~168-170 ppm (carbonyl carbons)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound starting from N-Cbz-L-aspartic acid.

Synthesis_Workflow start Start: N-Cbz-L-Aspartic Acid esterification Di-tert-butylation (tert-Butyl acetate, BF3.Et2O) start->esterification deprotection Cbz Deprotection (Hydrogenolysis with Pd/C) esterification->deprotection salt_formation Salt Formation (Anhydrous HCl) deprotection->salt_formation filtration Filtration and Washing salt_formation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying under Vacuum recrystallization->drying end Final Product: This compound drying->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and purification of this compound, a key reagent for researchers and professionals in peptide chemistry and drug development. By offering a comparative overview of different synthetic routes and a clear purification protocol, this document aims to facilitate the production of high-purity this compound. The provided workflow and data tables serve as a quick reference for laboratory work, ensuring efficiency and reproducibility in the synthesis of this important amino acid derivative.

References

The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of H-Asp(OtBu)-OtBu.HCl and its more commonly used Nα-protected counterpart, Fmoc-Asp(OtBu)-OH, in the context of solid-phase peptide synthesis (SPPS). This document provides a detailed overview of its application, the chemical principles governing its use, and strategies to mitigate common side reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction: The Foundation of Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of modern biochemistry and drug development, enabling access to complex biomolecules for therapeutic and research purposes.[1][2] The process relies on the stepwise addition of amino acids, a feat that requires the temporary masking of reactive functional groups to prevent unwanted side reactions.[3][4] This is achieved through the use of protecting groups, which are chemical moieties that selectively block a reactive site and can be removed under specific conditions.[1][4]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[2] This methodology utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid, and acid-labile groups, such as the tert-butyl (tBu) group, for the "permanent" protection of reactive amino acid side chains.[1] this compound is a derivative of aspartic acid where both the side-chain (β-carboxyl) and the C-terminal (α-carboxyl) are protected as tert-butyl esters (OtBu), and the α-amino group is available as a hydrochloride salt. In practice, for stepwise elongation in Fmoc SPPS, the Nα-Fmoc protected version, Fmoc-Asp(OtBu)-OH, is the building block that is actively incorporated into the growing peptide chain.

Core Mechanism of Action

The primary role of the OtBu groups in Fmoc-Asp(OtBu)-OH is to prevent the carboxyl groups of the aspartic acid residue from participating in undesired chemical reactions during peptide bond formation. The synthesis cycle can be broken down into two key stages where this protection is critical: Fmoc deprotection and coupling.

The Synthesis Cycle: Deprotection and Coupling
  • Fmoc Deprotection: The synthesis cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] The OtBu protecting groups on the aspartic acid side chain are stable under these basic conditions.

  • Coupling: The newly exposed N-terminal amine of the peptide chain is then coupled with the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH). This reaction is facilitated by activating agents (e.g., HBTU, HATU) that convert the carboxylic acid into a more reactive species, enabling efficient amide bond formation.[5][6]

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

G cluster_cycle SPPS Cycle Resin_Fmoc_Peptide Resin-Peptide-Fmoc Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Fmoc_Peptide->Resin_Peptide_NH2 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_AA_Peptide Resin-Peptide-AA-Fmoc Resin_Peptide_NH2->Resin_AA_Peptide 2. Coupling (Fmoc-Asp(OtBu)-OH, Activator, Base) Resin_AA_Peptide->Resin_Fmoc_Peptide Repeat Cycle

Figure 1: The Solid-Phase Peptide Synthesis (SPPS) Cycle.

The Challenge of Aspartimide Formation

A significant and notorious side reaction associated with the use of Asp(OtBu) in Fmoc SPPS is the formation of a cyclic aspartimide (Asi) intermediate.[7][8] This occurs during the basic conditions of the Fmoc deprotection step. The backbone amide nitrogen C-terminal to the aspartic acid residue can act as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group. This intramolecular cyclization results in a five-membered succinimide ring.[8]

Aspartimide formation is problematic because the intermediate can undergo nucleophilic attack by piperidine or residual water, leading to a mixture of products including the desired α-peptide, the isomeric β-peptide, and their racemized forms, which are often difficult to separate from the target peptide.[8][9]

G Peptide_Asp Peptide-Asp(OtBu)-Xaa- Deprotonated_Amide Deprotonated Backbone Amide Peptide_Asp->Deprotonated_Amide Piperidine (Fmoc Deprotection) Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization Side_Products Mixture of: - α-peptide (L/D) - β-peptide (L/D) - Piperidide Adducts Aspartimide->Side_Products Nucleophilic Attack (Piperidine, H₂O)

Figure 2: Mechanism of Aspartimide Formation.

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly susceptible.[8][10]

Quantitative Analysis of Aspartimide Formation and Mitigation Strategies

Several strategies have been developed to minimize aspartimide formation. These include modifying the deprotection conditions or utilizing alternative side-chain protecting groups with increased steric bulk.

Protecting GroupTest SequenceDeprotection ConditionsAspartimide Formation (%)Reference
Fmoc-Asp(OtBu)-OH H-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMF (200 min)~44% (total impurities)[8][9]
Fmoc-Asp(OMpe)-OH H-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMF (200 min)Significantly reduced vs. OtBu[9]
Fmoc-Asp(OBno)-OH H-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMF (200 min)~10% (0.1% per cycle)[9]
Fmoc-Asp(OtBu)-OH Scorpion Toxin II Fragment20% Piperidine/DMF with 1M Oxyma15% (vs. 44% without Oxyma)[8]

Note: The data represents accelerated tests designed to simulate multiple deprotection cycles and highlight the propensity for side reactions.

As the data indicates, increasing the steric hindrance of the side-chain protecting group (e.g., from OtBu to OBno) can dramatically reduce the rate of aspartimide formation.[9] Additionally, the inclusion of an acidic additive like Oxyma in the deprotection solution can also suppress this side reaction.[8] Another effective strategy involves the use of a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the succeeding amino acid, which physically blocks the cyclization reaction.[5][11]

Experimental Protocols

The following are generalized protocols for the key steps involving Fmoc-Asp(OtBu)-OH in automated SPPS.

Protocol 1: Standard Fmoc-Asp(OtBu)-OH Coupling
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in the reaction vessel.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). A common procedure is a first treatment for 3-5 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[5]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and by-products.[5]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[5]

    • Allow the mixture to pre-activate for 2-5 minutes.[5]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[5]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.[5]

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Protocol 2: Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including OtBu. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers" that trap the reactive carbocations generated during the process (e.g., the tert-butyl cation).[10][12]

Cleavage Cocktail (Reagent K): A common cocktail for peptides containing sensitive residues is Reagent K.[10]

  • Trifluoroacetic Acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[12]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).[10]

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[10]

  • Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution. Wash the resin with a small amount of fresh TFA.[10]

  • Peptide Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[10]

  • Isolation and Washing: Cool the mixture at -20°C for at least 30 minutes to maximize precipitation. Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and residual TFA.[10]

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

G Peptide_Resin Fully Protected Peptide-Resin (with Asp(OtBu)) Cleaved_Peptide Deprotected Peptide in TFA Solution Peptide_Resin->Cleaved_Peptide Cleavage & Deprotection TFA_Cleavage TFA Cleavage Cocktail (TFA, Scavengers) Crude_Peptide Crude Peptide (Solid) Cleaved_Peptide->Crude_Peptide Isolation Precipitation Precipitation in Cold Diethyl Ether

Figure 3: Final Cleavage and Deprotection Workflow.

Conclusion

This compound, and more directly its Nα-Fmoc protected form, is a fundamental building block in modern peptide synthesis. Its mechanism of action is centered on the acid-labile OtBu protecting groups, which effectively shield the aspartic acid carboxyl functions during the base-labile Fmoc SPPS cycles. While the potential for aspartimide formation presents a significant challenge, a thorough understanding of the underlying mechanism has led to the development of robust mitigation strategies. By carefully selecting protecting groups, optimizing reaction conditions, and employing appropriate cleavage protocols, researchers and drug development professionals can successfully synthesize complex aspartic acid-containing peptides with high purity and yield. The continued development of novel protecting and backbone protection strategies is essential for advancing the field of peptide synthesis.[7][13]

References

Solubility of H-Asp(OtBu)-OtBu.HCl in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of H-Asp(OtBu)-OtBu.HCl in Organic Solvents

Introduction

L-Aspartic acid di-tert-butyl ester hydrochloride, commonly abbreviated as this compound, is a protected amino acid derivative with significant applications in peptide synthesis and as an intermediate in organic chemistry.[1] The two tert-butyl ester groups serve to protect the carboxylic acid functionalities, which enhances the molecule's stability and lipophilicity.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its effective use in research and development, particularly for designing reaction conditions, purification strategies, and formulation development.

This guide provides a comprehensive overview of the known solubility characteristics of this compound, presents a standardized protocol for solubility determination, and offers a logical workflow for solvent selection.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the presence of the hydrochloride salt, which generally favors solubility in more polar organic solvents.[1] The bulky tert-butyl groups also contribute to its solubility profile in organic media.[2] The following table summarizes the available quantitative and qualitative solubility data.

SolventFormulaTypeSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100 mg/mL[3]354.89 mM[3]Ultrasonic assistance is required. The use of newly opened, non-hygroscopic DMSO is recommended for best results.[3]
Methanol (MeOH)CH₃OHPolar ProticSoluble[4][5]Not specified-
Ethanol (EtOH)C₂H₅OHPolar ProticSolubleNot specifiedUsed as a solvent during the synthesis of the compound, indicating solubility.[4][5]
Ethyl Acetate (EtOAc)C₄H₈O₂Polar AproticSolubleNot specifiedThe compound can be dissolved in ethyl acetate, as noted in synthesis procedures.[4][5]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a target organic solvent. This method is based on the principle of saturation.

3.1 Materials and Equipment

  • This compound (solid, white to off-white powder)[1][3][4]

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

  • Selection of organic solvents

3.2 Procedure

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let undissolved solid settle.

    • Alternatively, centrifuge the vial at a moderate speed to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter appropriate for the solvent to remove any remaining micro-particulates.

    • Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis).

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Solvent Selection Workflow

For researchers, selecting an appropriate solvent is a critical first step. The following diagram outlines a logical workflow for this process, from initial screening to final application.

G cluster_0 Solvent Selection Workflow for this compound cluster_1 start Define Application (e.g., Reaction, Purification, Analysis) solvent_class Select Solvent Class based on Polarity start->solvent_class polar_aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone, EtOAc) polar_protic Polar Protic (e.g., Methanol, Ethanol, Water) non_polar Non-Polar (e.g., Hexane, Toluene) test_sol Perform Small-Scale Solubility Test (mg-scale) polar_aprotic->test_sol High Likelihood polar_protic->test_sol Moderate Likelihood non_polar->test_sol Low Likelihood dissolved Does it dissolve? test_sol->dissolved quantify Determine Quantitative Solubility (See Protocol 3.0) dissolved->quantify Yes reselect Re-evaluate Solvent Class or Mixture dissolved->reselect No compat Check Compatibility (Reactivity, Boiling Point, Toxicity) quantify->compat final Optimized Solvent System Selected compat->final Compatible compat->reselect Not Compatible reselect->solvent_class

Caption: Logical workflow for selecting a suitable organic solvent.

References

H-Asp(OtBu)-OtBu.HCl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on H-Asp(OtBu)-OtBu.HCl, a key building block in peptide synthesis.

Chemical and Physical Properties

This compound, also known as L-Aspartic acid di-tert-butyl ester hydrochloride, is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis. The tert-butyl protecting groups on the side chain and C-terminus prevent unwanted side reactions during peptide coupling.

PropertyValueReferences
CAS Number 1791-13-5[1][2][3]
Molecular Formula C12H24ClNO4[1][4]
Molecular Weight 281.78 g/mol [1][2][4][5]
Appearance White to off-white solid/powder[1][2]
Purity >98.0%
Melting Point 152-155 °C

Applications in Peptide Synthesis

This compound serves as a fundamental component in the synthesis of peptides. Its primary application is as a protected building block for the introduction of aspartic acid residues into a peptide sequence. The tert-butyl protecting groups are stable under standard coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), during the final deprotection step.

Experimental Protocol: General Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an amino acid like this compound in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups (including the OtBu groups from aspartic acid) are removed by treatment with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis utilizing protected amino acids such as this compound.

Peptide_Synthesis_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagents) Washing1->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Precipitation & Purification (HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

As this compound is a protected amino acid used for chemical synthesis, it is not directly involved in biological signaling pathways. Its role is to be incorporated into a peptide chain which, once synthesized and purified, may have biological activity. The signaling pathway would be a characteristic of the final peptide, not this individual building block.

References

A Technical Guide to the Commercial Availability and Suppliers of H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of H-Asp(OtBu)-OtBu.HCl (di-tert-butyl L-aspartate hydrochloride), a critical protected amino acid derivative used extensively in peptide synthesis and as an intermediate in the development of pharmaceuticals.[][2][3] This document outlines key suppliers, typical product specifications, and a standardized workflow for procurement.

Introduction to this compound

This compound, with CAS Number 1791-13-5, is a protected form of L-aspartic acid.[][4] The di-tert-butyl ester groups serve to protect the carboxylic acid functionalities, enhancing the compound's stability and solubility during complex synthetic processes.[2][3] This protection strategy is fundamental in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide sequence. Its application is crucial in the development of peptide-based drugs and other specialized chemical intermediates.[2]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes only, and not for direct use in food, cosmetics, or drugs unless specified.[5][6] The product is commonly sold as a white to off-white solid or powder.[][2] Below is a comparative summary of offerings from prominent global suppliers.

Table 1: General Product Specifications

ParameterTypical SpecificationSource(s)
CAS Number 1791-13-5[][4][5]
Molecular Formula C₁₂H₂₄ClNO₄[][4]
Molecular Weight ~281.78 g/mol [][2][4]
Appearance White Powder / Solid[][2][5]
Melting Point 130 - 158 °C (range varies by supplier)[][2][5]
Storage Conditions 2-8°C or long-term at -20°C; sealed from moisture[][5][6]

Table 2: Supplier-Specific Data

SupplierPurity Level(s)Available QuantitiesNotes
Sigma-Aldrich 97%250 mgOffers product from AldrichCPR and ChemScene partners.
BOC Sciences ≥ 99% (HPLC)500 gProvides detailed specifications including appearance as a white powder.[]
AKSci 95%Custom/BulkSpecifies long-term storage at -20°C. Products are for R&D use only.[5]
Chem-Impex ≥ 99% (HPLC)InquireNotes use as an intermediate in pharmaceuticals and agrochemicals.[2]
MedChemExpress Not specifiedCustomStates the product is for research use only and not sold to patients.[6]
Fisher Scientific 98%InquireListed under their biochemical reagents category.[7]
Aapptec Lot-specificCustomProvides basic chemical data and catalog number.[4]
TargetMol Chemicals 99.96%Per gram pricingListed on ChemicalBook with specific purity data.[8]

Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current quotes and lead times.

Procurement Workflow

As this guide focuses on commercial availability, experimental protocols are not applicable. Instead, the following section details the standard workflow for procuring this compound, from initial identification to laboratory receipt. This process ensures that researchers can efficiently and safely acquire materials for their work.

G cluster_pre_purchase Phase 1: Pre-Purchase cluster_purchase Phase 2: Purchasing & Logistics cluster_post_purchase Phase 3: Receipt & Verification start Identify Research Need for This compound search Search Suppliers (e.g., Sigma, BOC) using CAS No. 1791-13-5 start->search compare Compare Specifications: - Purity (e.g., >98%) - Quantity (mg, g, kg) - Price & Lead Time search->compare select Select Optimal Supplier Based on Criteria compare->select quote Request Formal Quote & Certificate of Analysis (CoA) select->quote po Generate Purchase Order (PO) & Submit to Vendor quote->po confirm Receive Order Confirmation & Shipping Details (Tracking) po->confirm receive Receive Shipment confirm->receive verify Verify Material Against PO & CoA - Check Label & Quantity - Inspect for Damage receive->verify log Log Chemical in Inventory & Store at Recommended Temperature (e.g., 2-8°C) verify->log end Material Ready for R&D Use log->end

Caption: Procurement workflow for this compound.

Key Considerations for Supplier Selection

When sourcing this compound, professionals should consider the following:

  • Purity: The required purity level is dictated by the sensitivity of the application. High-performance liquid chromatography (HPLC) is a common method for purity determination, and suppliers like BOC Sciences and Chem-Impex specify purity of ≥99% by this measure.[][2]

  • Scale: Availability ranges from milligrams for initial screening to kilograms for process development. Ensure the supplier can meet both current and potential future scale-up demands.

  • Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) for each specific lot, detailing its purity and other measured physical properties.

  • Regulatory Compliance: For drug development applications, sourcing from suppliers who adhere to Good Manufacturing Practice (GMP) or other relevant quality standards may be necessary, although this is less common for early-stage research materials.

  • Lead Time and Logistics: Shipping times can vary significantly. Some suppliers ship within days, while others may have longer lead times. The compound often requires storage at refrigerated (2-8°C) or frozen (-20°C) temperatures, making shipping conditions a critical factor.[][5]

References

A Technical Guide to the Spectroscopic Analysis of H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Aspartic acid di-tert-butyl ester hydrochloride, commonly abbreviated as H-Asp(OtBu)-OtBu.HCl, is a protected form of the amino acid L-aspartic acid.[1][2][3] It serves as a critical building block in peptide synthesis and as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[2][3][][] The two tert-butyl ester groups protect the carboxylic acid functionalities, which enhances the molecule's stability and solubility in organic solvents.[1][3] This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols for data acquisition.

Molecular Structure
  • Chemical Name: (2S)-di-tert-butyl 2-aminobutanedioate hydrochloride[][]

  • Synonyms: this compound, L-Aspartic acid di-tert-butyl ester hydrochloride[1][]

  • CAS Number: 1791-13-5[3][6][7]

  • Molecular Formula: C₁₂H₂₄ClNO₄[1][6]

  • Molecular Weight: 281.78 g/mol [2][][]

Spectroscopic Data

The following sections present the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the tert-butyl groups and the aspartic acid backbone.

Table 1: ¹H NMR Spectroscopic Data (Typical values in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Triplet1Hα-CH
~3.0Doublet2Hβ-CH₂
~1.5Singlet9Hα-OtBu
~1.4Singlet9Hβ-OtBu
~8.5Broad Singlet3H-NH₃⁺

Table 2: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)

Chemical Shift (δ) ppmAssignment
~170α-C=O
~168β-C=O
~83α-C(CH₃)₃
~82β-C(CH₃)₃
~52α-CH
~38β-CH₂
~28-C(CH₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the amine salt, ester carbonyls, and C-H bonds.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H stretch (amine salt)
~2980, 2940MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1250, 1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data

m/zIon
246.17[M+H]⁺
268.15[M+Na]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions and phase correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Confirmation Compound Confirmation Structure->Confirmation Purity->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of H-Asp(OtBu)-OtBu.HCl with HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of peptide-based therapeutics, the formation of the amide bond is a fundamental and critical step. The efficiency and fidelity of this coupling reaction directly impact the purity, yield, and biological activity of the final product. H-Asp(OtBu)-OtBu.HCl is a valuable building block, providing an aspartic acid residue with both its α- and β-carboxyl groups protected as tert-butyl esters. This protection strategy is advantageous for preventing unwanted side reactions at the carboxyl groups during peptide synthesis.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has established itself as a premier coupling reagent due to its high reactivity, rapid reaction times, and its ability to suppress racemization, particularly when compared to carbodiimide-based reagents.[1] These characteristics make HATU an excellent choice for coupling reactions, including those involving sterically hindered or sensitive amino acid derivatives.

These application notes provide a detailed overview and protocols for the efficient coupling of a carboxylic acid to the free amine of this compound using HATU as the activating agent. The focus is on maximizing coupling efficiency while minimizing common side reactions associated with aspartic acid residues, namely aspartimide formation and epimerization.

Key Considerations for High-Efficiency Coupling

The successful coupling of this compound is contingent on the careful control of reaction parameters to favor amide bond formation over potential side reactions.

  • Aspartimide Formation: This is a major side reaction associated with aspartic acid residues, particularly in Fmoc-based solid-phase peptide synthesis (SPPS) where repeated exposure to a basic deprotection agent (e.g., piperidine) can induce cyclization to a succinimide derivative. While less prevalent in solution-phase synthesis, the choice of base and reaction conditions is still critical to minimize this pathway. The use of bulky tert-butyl protecting groups on the aspartate side chain helps to sterically hinder this intramolecular cyclization.

  • Epimerization: Racemization at the α-carbon of the activated carboxylic acid or the aspartate residue can occur, especially with over-activation or prolonged reaction times in the presence of a base. HATU is known to be superior to many other coupling reagents in minimizing epimerization.[2] However, the choice of base plays a significant role; sterically hindered, non-nucleophilic bases are preferred. Studies have shown that by carefully selecting the base and reaction conditions, epimerization can be reduced to very low levels (from as high as 75% down to below 3%).[3]

  • Reagent Stoichiometry and Order of Addition: A slight excess of the carboxylic acid and HATU relative to the amine component (this compound) is common practice to drive the reaction to completion. Pre-activation of the carboxylic acid with HATU and a base before the addition of the amine is a widely adopted strategy. This minimizes the exposure of the free amine to the coupling reagent, reducing the risk of side reactions.

Data Presentation: Optimizing Reaction Conditions

While specific yield data for the coupling of a generic carboxylic acid to this compound is not extensively published, the following table summarizes key findings from related studies on HATU-mediated couplings involving protected aspartate residues. This data provides critical insights into optimizing the reaction conditions.

Carboxylic Acid ComponentAmine ComponentCoupling ReagentBase (equivalents)SolventTemperature (°C)Time (h)Observed Yield/EfficiencyKey Findings & Side Reactions
Ac-IETD-OH (protected tetrapeptide)Aromatic AmineHATUTMP (2,4,6-trimethylpyridine)DMFRoom Temp-VariableExtensive epimerization observed (up to 75%).[3]
Ac-IETD-OH (protected tetrapeptide)Aromatic AmineHATUTBP (2,4,6-tri-tert-butyl-pyridine)DMFRoom Temp-HighEpimerization reduced to <3%. The choice of a highly hindered base is crucial for suppressing epimerization.[3]
Boc-protected 5'-O-gemcitabine hemisuccinate[D-Lys]6-GnRHHATU (1.5 eq)DIPEA (5 eq)DMFRoom Temp12GoodSuccessful conjugation, demonstrating HATU's efficacy in complex molecule synthesis.[3]
N-protected Amino AcidThis compoundHATU (1.1-1.2 eq)DIPEA or 2,4,6-Collidine (2-3 eq)DMF or CH₂Cl₂0 to Room Temp1-4Typically >90%General conditions for high coupling efficiency. Pre-activation is recommended.

Note: The yields for HATU-mediated couplings are generally high, often exceeding 90%, provided that the reaction conditions are optimized and side reactions are minimized.

Experimental Protocols

Protocol 1: Standard Solution-Phase Coupling of a Carboxylic Acid with this compound

This protocol describes a general procedure for the coupling of a generic N-protected amino acid (as the carboxylic acid component) to this compound in solution.

Materials:

  • N-protected amino acid (e.g., Z-Ala-OH, Fmoc-Phe-OH) (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Amine: In a round-bottom flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Pre-activation of Carboxylic Acid: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the carboxylic acid solution to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

  • Coupling Reaction: Add the neutralized H-Asp(OtBu)-OtBu solution (from step 1) dropwise to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide derivative by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental Workflow

G cluster_preactivation Pre-activation cluster_amine_prep Amine Preparation Carboxylic_Acid Carboxylic Acid (1.0 eq) Activation_Vessel Activation Mixture in DMF (0 °C, 15-20 min) Carboxylic_Acid->Activation_Vessel HATU HATU (1.1 eq) HATU->Activation_Vessel Base1 DIPEA (2.0 eq) Base1->Activation_Vessel Coupling Coupling Reaction (0 °C to RT, 2-4 h) Activation_Vessel->Coupling Amine_HCl This compound (1.05 eq) Amine_Solution Neutralized Amine in DMF Amine_HCl->Amine_Solution Base2 DIPEA (1.1 eq) Base2->Amine_Solution Amine_Solution->Coupling Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Coupling->Workup Purification Flash Chromatography Workup->Purification Final_Product Purified Dipeptide Purification->Final_Product

Caption: Workflow for the HATU-mediated coupling of a carboxylic acid to this compound.

Logical Relationship: Minimizing Side Reactions

G Goal High Coupling Efficiency (>90% Yield) Strategy1 Minimize Epimerization Goal->Strategy1 Strategy2 Prevent Aspartimide Formation Goal->Strategy2 Strategy3 Ensure Complete Reaction Goal->Strategy3 Action1a Use Hindered Base (e.g., Collidine, TBP) Strategy1->Action1a Action1b Low Temperature (start at 0 °C) Strategy1->Action1b Action1c Limit Reaction Time Strategy1->Action1c Action2a tBu Side-Chain Protection Strategy2->Action2a Action2b Avoid Strong, Nucleophilic Bases Strategy2->Action2b Action3a Pre-activation of Carboxylic Acid Strategy3->Action3a Action3b Use Slight Excess of Coupling Reagents Strategy3->Action3b

Caption: Key strategies and actions to maximize coupling efficiency and minimize side reactions.

Application in Peptide Synthesis: Synthesis of a GnRH Analogue

Gonadotropin-Releasing Hormone (GnRH) analogues are crucial in treating hormone-dependent diseases. The synthesis of these decapeptides often involves HATU for efficient and low-racemization couplings. An aspartic acid residue can be incorporated into GnRH analogues to allow for further modification or to enhance biological properties.

G AA1 Z-Peptide-OH (Carboxylic Acid Component) Coupling Peptide Coupling AA1->Coupling Amine H-Asp(OtBu)-Peptide-Resin (Amine Component) Amine->Coupling HATU_Base HATU / DIPEA in DMF HATU_Base->Coupling Activation Protected_Peptide Protected GnRH Analogue on Resin Coupling->Protected_Peptide Cleavage TFA Cleavage & Deprotection Protected_Peptide->Cleavage Purified_GnRH Purified GnRH Analogue with Asp Residue Cleavage->Purified_GnRH

References

Application Notes and Protocols: H-Asp(OtBu)-OtBu.HCl in Solution-Phase Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solution-phase peptide synthesis remains a critical methodology for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be challenging to produce via solid-phase techniques. Fragment condensation, a key strategy in solution-phase synthesis, involves the coupling of pre-synthesized, protected peptide fragments. The use of appropriately protected amino acid derivatives is paramount to the success of this approach. H-Asp(OtBu)-OtBu.HCl is a derivative of aspartic acid where both the side-chain carboxyl group and the C-terminal carboxyl group are protected as tert-butyl (OtBu) esters. This dual protection strategy offers specific advantages in the context of solution-phase peptide fragment condensation. The tert-butyl protecting groups are stable under a variety of coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).

These application notes provide an overview of the utility of this compound in solution-phase peptide fragment condensation, along with generalized experimental protocols.

Key Advantages of this compound

  • Side-Chain Protection: The OtBu group on the side chain of the aspartic acid residue prevents unwanted side reactions during peptide coupling.[1] This is crucial for maintaining the integrity of the peptide sequence.

  • Reduced Risk of Aspartimide Formation: While aspartimide formation is a more significant issue in Fmoc-based solid-phase peptide synthesis due to repeated piperidine exposure, the use of stable OtBu protection can help minimize this side reaction under basic conditions that may be employed during coupling or work-up in solution-phase synthesis.[2][3][4]

  • Orthogonal Deprotection: The tert-butyl esters can be deprotected under acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis, such as the benzyloxycarbonyl (Z or Cbz) group.[1] This allows for selective deprotection strategies, which are essential in fragment condensation.

Experimental Protocols

The following protocols are generalized for the use of a C-terminal peptide fragment with a protected aspartic acid residue, derived from this compound, in a solution-phase fragment condensation reaction.

1. Preparation of the C-Terminal Peptide Fragment (Example: Xaa-Asp(OtBu)-OtBu)

This protocol assumes the synthesis of a dipeptide fragment. The same principles apply to longer fragments.

  • Materials:

    • N-terminally protected amino acid (e.g., Boc-Xaa-OH or Z-Xaa-OH)

    • This compound

    • Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

    • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

    • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), n-Hexane.

  • Procedure:

    • Dissolve the N-terminally protected amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF.

    • In a separate flask, suspend this compound (1.0 eq) in DCM and add DIEA (2.5 eq). Stir until a clear solution is obtained.

    • Add the solution from step 2 to the solution from step 1.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the reaction mixture and stir at 0 °C for 2 hours, then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization to obtain the protected peptide fragment (e.g., Boc-Xaa-Asp(OtBu)-OtBu).

2. Deprotection of the C-Terminal Fragment

To prepare the fragment for coupling at its C-terminus, the OtBu ester must be selectively removed. This is less common as fragment condensation typically involves coupling the C-terminus of one fragment to the N-terminus of another. A more frequent scenario is the deprotection of the N-terminus of another fragment to which the Asp-containing fragment will be coupled. For the purpose of illustrating the deprotection of the OtBu ester, the following protocol is provided.

  • Materials:

    • Protected peptide fragment (e.g., Boc-Xaa-Asp(OtBu)-OtBu)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavengers (e.g., triisopropylsilane, TIS)

  • Procedure:

    • Dissolve the protected peptide fragment in DCM.

    • Add scavengers such as TIS (2.5% v/v).

    • Add TFA to a final concentration of 25-50% (v/v).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or HPLC.

    • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.

    • Wash the precipitate with cold ether and dry under vacuum.

3. Solution-Phase Fragment Condensation

This protocol describes the coupling of a C-terminal carboxyl-activated fragment (Fragment A) to an N-terminally deprotected fragment (Fragment B, which could be our Asp-containing fragment after N-terminal deprotection).

  • Materials:

    • N-terminally protected peptide fragment with a free C-terminal carboxyl group (Fragment A)

    • C-terminally protected peptide fragment with a free N-terminus (e.g., H-Xaa-Asp(OtBu)-OtBu, obtained after N-terminal deprotection of a Boc- or Z-protected precursor)

    • Coupling reagents (e.g., TBTU, HBTU, or DCC/HOBt)

    • Base (e.g., DIEA or NMM)

    • Solvents (e.g., DMF, DCM)

  • Procedure:

    • Dissolve Fragment A (1.0 eq), the chosen coupling reagent (e.g., TBTU, 1.1 eq), and HOBt (1.1 eq) in DMF.

    • Add DIEA (2.5 eq) and stir for 15-30 minutes to pre-activate Fragment A.

    • In a separate flask, dissolve Fragment B (1.0 eq) in DMF.

    • Add the solution of Fragment B to the activated Fragment A solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by HPLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the coupled fragment by chromatography or recrystallization.

Data Presentation

Table 1: Representative Protecting Groups in Solution-Phase Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocMild Acid (e.g., TFA)Fmoc, Cbz
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc, OtBu
BenzyloxycarbonylCbz (Z)Hydrogenolysis, Strong AcidBoc, Fmoc
tert-Butyl esterOtBuMild Acid (e.g., TFA)Fmoc, Cbz

Table 2: Common Coupling Reagents for Solution-Phase Fragment Condensation

Coupling ReagentAbbreviationKey Features
N,N'-DicyclohexylcarbodiimideDCCCost-effective, forms DCU byproduct
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUHigh efficiency, low racemization
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUSimilar to TBTU, often used in SPPS and solution-phase
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUVery efficient, especially for sterically hindered couplings

Visualizations

Experimental_Workflow cluster_fragA Fragment A Preparation cluster_fragB Fragment B Preparation cluster_condensation Fragment Condensation A1 N-Protected Amino Acid A3 Coupling A1->A3 A2 This compound A2->A3 A4 Protected Fragment A (e.g., Boc-Xaa-Asp(OtBu)-OtBu) A3->A4 C1 C-Terminal Activation of Fragment A A4->C1 To Activation B1 Protected Fragment B (e.g., Boc-Yyy-Zzz-OtBu) B2 N-Terminal Deprotection B1->B2 B3 Free N-Terminus Fragment B (e.g., H-Yyy-Zzz-OtBu) B2->B3 C2 Coupling of Fragments B3->C2 To Coupling C1->C2 C3 Purification C2->C3 C4 Coupled Peptide C3->C4

Caption: Workflow for solution-phase peptide fragment condensation.

Caption: Orthogonal deprotection strategy for protected peptides.

References

Application Notes and Protocols for the Deprotection of Tert-Butyl (OtBu) Groups from Aspartic Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (OtBu) group is a widely utilized protecting group for the side chain carboxyl function of aspartic acid residues in peptide synthesis and medicinal chemistry. Its stability to a broad range of reaction conditions, particularly basic and nucleophilic reagents, combined with its facile removal under acidic conditions, makes it a valuable tool in complex molecule synthesis. However, the deprotection of the Asp(OtBu) group is not without its challenges, the most significant being the propensity for aspartimide formation, which can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.[1]

This document provides a detailed overview of the common methods for the deprotection of OtBu groups from aspartic acid residues, with a focus on providing quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting and implementing the optimal deprotection strategy for their specific application.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on several factors, including the nature of the substrate, the presence of other acid-labile protecting groups, and the desired level of orthogonality. The following table summarizes quantitative data for common deprotection methods. Direct comparison of yields and purities can be challenging due to variations in model peptides and analytical methods across different studies.

Deprotection MethodReagent/ConditionsTypical Reaction TimeTypical TemperatureYield (%)Purity/Side Products (%)Key Considerations & References
Strong Acidolysis Trifluoroacetic Acid (TFA) / Scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)1 - 4 hoursRoom TemperatureGenerally high (>90%)Purity is sequence-dependent. Aspartimide formation can be significant, especially in Asp-Gly sequences.[2]Most common method, especially for final deprotection in Fmoc-SPPS. Scavengers are crucial to prevent side reactions.[3][4]
Lewis Acid Catalysis Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)24 - 72 hoursRoom TemperatureVariable, can be >75%Can be highly selective. N-Boc and N-trityl groups are labile.[5]Offers orthogonality to some other acid-labile groups. Reaction times can be long.[6]
Lewis Acid Catalysis Ferric Chloride (FeCl₃) in Dichloromethane (DCM)1.5 - 6 hoursRoom TemperatureUp to 80% (solution phase)Good for on-resin applications.A mild and cost-effective method compatible with Fmoc-based SPPS.[6][7]
Dilute HCl 0.1 N HCl in Hexafluoroisopropanol (HFIP)~ 4 hoursRoom TemperatureQuantitativeClean deprotection observed.A TFA-free method.[8]

Table 1: Comparison of OtBu Deprotection Methods for Aspartic Acid Residues. TIS: Triisopropylsilane.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA)-Mediated Deprotection (Global Deprotection in SPPS)

This protocol is suitable for the final cleavage and deprotection of peptides synthesized on solid support using an Fmoc/tBu strategy.

Materials:

  • Peptide-resin containing Asp(OtBu)

  • Cleavage Cocktail (freshly prepared). Common cocktails include:

    • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS[2]

    • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (for peptides with sensitive residues like Cys, Met)[2]

    • TFA/TIS/H₂O: 95% TFA, 2.5% TIS, 2.5% H₂O[3]

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM) for washing

  • Centrifuge

  • Nitrogen or vacuum line for drying

Procedure:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-4 hours. The optimal time should be determined empirically for each peptide.[2]

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.

  • Centrifuge the suspension to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Deprotection with Ferric Chloride (FeCl₃)

This protocol allows for the selective deprotection of the Asp(OtBu) side chain while the peptide remains attached to the solid support, enabling further on-resin modifications.[7]

Materials:

  • Peptide-resin containing Asp(OtBu)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Prepare a solution of FeCl₃ (5 equivalents relative to the resin loading) in anhydrous DCM.

  • Add the FeCl₃ solution to the swollen resin.

  • Agitate the mixture at room temperature for 1.5 hours.[6]

  • Monitor the reaction for completion using a suitable analytical method (e.g., a small-scale cleavage and LC-MS analysis).

  • Once the deprotection is complete, filter the resin and wash it extensively with DMF (at least 10 times) to completely remove the FeCl₃.[6]

  • The resin with the deprotected aspartic acid side chain is now ready for subsequent on-resin reactions.

Protocol 3: Selective Deprotection with Zinc Bromide (ZnBr₂)

This method can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups.[5]

Materials:

  • Substrate containing Asp(OtBu)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Asp(OtBu)-containing substrate in anhydrous DCM.

  • Add ZnBr₂ (typically 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Reaction times can be long (24-72 hours), so monitor the progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Deprotection_Mechanism cluster_acid Acid-Catalyzed Deprotection cluster_lewis Lewis Acid-Catalyzed Deprotection Asp_OtBu Asp(OtBu) Protonated_Ester Protonated Ester Asp_OtBu->Protonated_Ester + H+ Carboxylic_Acid Asp(OH) Protonated_Ester->Carboxylic_Acid tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation - Asp(OH) Isobutene Isobutene tBu_Cation->Isobutene - H+ Asp_OtBu_L Asp(OtBu) Lewis_Complex Lewis Acid Complex Asp_OtBu_L->Lewis_Complex + Lewis Acid (e.g., FeCl₃, ZnBr₂) Carboxylic_Acid_L Asp(OH) Lewis_Complex->Carboxylic_Acid_L tBu_Cation_L tert-Butyl Cation Lewis_Complex->tBu_Cation_L - Asp(OH)-Lewis Acid

Caption: General mechanisms for acid-catalyzed and Lewis acid-catalyzed deprotection of Asp(OtBu).

Experimental_Workflow Start Start: Asp(OtBu)-protected Substrate Deprotection Deprotection Step (e.g., TFA, FeCl₃, ZnBr₂) Start->Deprotection Quench Reaction Quenching / Work-up Deprotection->Quench Purification Purification (e.g., Precipitation, Chromatography) Quench->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis End Final Product: Asp(OH) Analysis->End

Caption: A generalized experimental workflow for the deprotection of Asp(OtBu).

Decision_Tree Start Select Deprotection Method for Asp(OtBu) Final_Deprotection Final global deprotection? Start->Final_Deprotection On_Resin_Mod On-resin modification needed? Final_Deprotection->On_Resin_Mod No TFA Use TFA with scavengers Final_Deprotection->TFA Yes Other_Acid_Labile Other acid-labile groups present? On_Resin_Mod->Other_Acid_Labile No Lewis_Acid_On_Resin Use FeCl₃ on-resin On_Resin_Mod->Lewis_Acid_On_Resin Yes Lewis_Acid_Selective Consider ZnBr₂ for selectivity Other_Acid_Labile->Lewis_Acid_Selective Yes Mild_Acid Consider dilute HCl in HFIP Other_Acid_Labile->Mild_Acid No

Caption: A decision tree to aid in the selection of an appropriate Asp(OtBu) deprotection method.

References

Application of H-Asp(OtBu)-OtBu.HCl in Cyclic Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl) in the synthesis of cyclic peptides. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential, offering advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor binding affinity, and better bioavailability.[1][2] The synthesis of cyclic peptides, however, presents unique challenges, including the crucial cyclization step and the prevention of side reactions.[3]

This compound is a derivative of aspartic acid where both the alpha and beta carboxyl groups are protected by tert-butyl (OtBu) esters. This protection strategy is instrumental in peptide synthesis for several reasons. The tert-butyl groups are stable under the basic conditions used for Fmoc group removal during solid-phase peptide synthesis (SPPS) and can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). The use of OtBu protection on the side chain of aspartic acid is a common strategy to minimize the formation of aspartimide, a common side reaction that can lead to low yields and purification challenges.[4]

This application note will detail the role of this compound in the synthesis of linear peptide precursors and their subsequent cyclization.

Key Applications and Advantages

The primary application of this compound, or more commonly its N-terminally protected form (e.g., Fmoc-Asp(OtBu)-OH), is as a building block in solid-phase peptide synthesis (SPPS) for the generation of linear peptides destined for cyclization.

Advantages of using OtBu protection for Aspartic Acid:

  • Minimization of Aspartimide Formation: The bulky tert-butyl group on the side chain sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the primary mechanism for aspartimide formation. This is particularly crucial in sequences containing Asp-Gly or Asp-Ser motifs.[4]

  • Orthogonal Deprotection Strategy: The acid-labile nature of the OtBu group allows for its simultaneous removal with other acid-labile protecting groups and cleavage of the peptide from the resin in a single step using TFA.

  • Enhanced Solubility: The presence of the tert-butyl esters can increase the solubility of the protected peptide in organic solvents used during synthesis.[5]

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a cyclic peptide using an aspartic acid residue with tert-butyl protection.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines the assembly of a linear peptide on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF, DCM, and MeOH.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Asp(OtBu)-OH at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the aspartic acid side chain and other protected residues.

    • Precipitate the crude linear peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Head-to-Tail Cyclization in Solution

This protocol describes the macrolactamization of the purified linear peptide.

Materials:

  • Purified linear peptide

  • Anhydrous DMF or DCM

  • Coupling reagent (e.g., HATU, PyBOP)

  • Base (e.g., DIPEA)

  • RP-HPLC system for purification

Procedure:

  • Dissolution: Dissolve the purified linear peptide in a large volume of anhydrous DMF or DCM to achieve a low concentration (typically 0.1-1 mM). This high dilution condition favors intramolecular cyclization over intermolecular oligomerization.[6]

  • Activation and Cyclization:

    • Add the coupling reagent (e.g., HATU, 1.5 eq.) and base (e.g., DIPEA, 3 eq.) to the peptide solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Quenching and Solvent Removal: Once the reaction is complete, quench any remaining coupling reagent with a small amount of water. Remove the solvent under reduced pressure.

  • Final Deprotection (if necessary): If any protecting groups remain that are not TFA-labile, perform the appropriate deprotection step.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the final cyclic peptide.

Quantitative Data Summary

The efficiency of cyclic peptide synthesis can be influenced by several factors, including the peptide sequence, cyclization site, and reaction conditions. The following tables provide a summary of typical yields reported in the literature for various cyclization strategies.

Cyclization StrategyCoupling ReagentSolventConcentration (mM)Typical Yield (%)Reference
Head-to-TailHATU/DIPEAACN/THF116-19[7]
Head-to-TailHBTU/HOBt/DIPEADCM1.258.9[7]
Head-to-TailPyBOP--55 (linear), 22 (cyclic)[7]
Head-to-TailHATU/HOAt--31-67[7]

Visualized Workflows and Pathways

Experimental Workflow for Cyclic Peptide Synthesis

The following diagram illustrates the overall workflow from linear peptide synthesis to the final purified cyclic peptide.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification cluster_cyclization Cyclization and Final Purification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (incorporating Fmoc-Asp(OtBu)-OH) Fmoc_Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for sequence Wash1->Repeat Repeat->Fmoc_Deprotection Next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage from Resin & Global Deprotection (TFA) Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification_Linear RP-HPLC Purification of Linear Peptide Precipitation->Purification_Linear Cyclization Solution-Phase Cyclization (High Dilution) Purification_Linear->Cyclization Purification_Cyclic RP-HPLC Purification of Cyclic Peptide Cyclization->Purification_Cyclic Lyophilization Lyophilization Purification_Cyclic->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Final Product

Caption: Workflow for cyclic peptide synthesis.

Logical Relationship of Aspartimide Formation Prevention

This diagram illustrates how the use of the OtBu protecting group on the aspartic acid side chain helps to prevent the formation of the aspartimide side product.

G cluster_main Mechanism of Aspartimide Formation and Prevention cluster_prevention Prevention Strategy Peptide_Backbone Peptide Backbone with Asp Residue Base_Treatment Base Treatment (e.g., Piperidine for Fmoc removal) Peptide_Backbone->Base_Treatment Nucleophilic_Attack Nucleophilic Attack by Backbone Amide Nitrogen Base_Treatment->Nucleophilic_Attack Aspartimide Aspartimide Formation Nucleophilic_Attack->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Mixture Mixture of α- and β-peptides Hydrolysis->Mixture OtBu_Protection Use of Bulky OtBu Side-Chain Protection on Aspartic Acid Steric_Hindrance Steric Hindrance OtBu_Protection->Steric_Hindrance Prevention_Node Prevention of Nucleophilic Attack Steric_Hindrance->Prevention_Node Prevention_Node->Nucleophilic_Attack

References

Application Notes: Strategic Incorporation of Asp(OtBu) in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of complex peptides, particularly those containing aspartic acid, is frequently complicated by the formation of aspartimide-related impurities.[1] This side reaction arises from the base-catalyzed intramolecular cyclization involving the aspartic acid side chain, which is problematic during the Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).[2][3] While the user's query mentions H-Asp(OtBu)-OtBu.HCl, it is important to clarify that this compound, an aspartic acid derivative with both its carboxyl groups protected as tert-butyl esters, is not typically used for direct incorporation into a peptide chain via standard SPPS protocols.[4][5] Instead, the standard building block for this purpose is Fmoc-Asp(OtBu)-OH .[2] These application notes will therefore focus on the strategic use of Fmoc-Asp(OtBu)-OH and the methods to mitigate aspartimide formation, which is the core challenge associated with the Asp(OtBu) moiety.

Aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[2][6] The reaction is initiated by the basic conditions used for Fmoc group removal (e.g., piperidine), leading to a succinimide ring intermediate.[1] This intermediate can then undergo nucleophilic attack, resulting in a mixture of desired α-peptide, undesired β-peptide, and their respective racemized forms, which are often difficult to separate from the final product.

Understanding and Mitigating Aspartimide Formation

The primary challenge with incorporating Asp(OtBu) is the base-catalyzed formation of an aspartimide intermediate during the repeated Fmoc deprotection cycles with piperidine.[3] This side reaction is influenced by several factors including the peptide sequence, solvent polarity, temperature, and the base used for deprotection.[2]

Key Factors Influencing Aspartimide Formation:

  • Sequence Dependence: The amino acid C-terminal to the Asp residue plays a critical role. Sterically unhindered residues like Glycine are most problematic (Asp-Gly).[2]

  • Deprotection Conditions: The choice of base and its concentration for Fmoc removal is crucial. Stronger bases and longer exposure times increase the risk.[1]

  • Temperature: Elevated temperatures, especially in microwave-assisted SPPS, can significantly accelerate aspartimide formation.[7]

  • Side-Chain Protecting Groups: While OtBu is standard, its relatively low steric hindrance can be insufficient to prevent cyclization in problematic sequences.[2]

Strategies for Mitigation:

Several strategies exist to minimize or eliminate this side reaction:

  • Modification of Deprotection Conditions: Using weaker bases or adding acidic modifiers to the deprotection solution can reduce the propensity for aspartimide formation.[7][8]

  • Use of Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the Asp side chain can sterically prevent the intramolecular cyclization.[1][9]

  • Backbone Protection: Modifying the backbone amide nitrogen of the residue following the Asp can completely prevent it from acting as a nucleophile.[8]

The following table summarizes a comparison of different strategies to reduce aspartimide formation in the synthesis of the model peptide VKDGYI.

Table 1: Comparison of Strategies to Reduce Aspartimide Formation

Strategy Reagent/Condition % Target Peptide (VKDGYI) Reference
Standard Deprotection 20% Piperidine/DMF Low (significant impurities) [7]
Modified Deprotection 20% Piperidine / 0.1 M HOBt in DMF Significantly Higher [7]
Weaker Base Piperazine or Morpholine Higher than standard [10][11]
Bulky Protecting Group Fmoc-Asp(OMpe)-OH High
Bulky Protecting Group Fmoc-Asp(OBno)-OH Very High (~99%)

| Backbone Protection | Fmoc-Asp-(Dmb)Gly-OH dipeptide | Very High (eliminates formation) |[8] |

Data is qualitative/comparative based on cited literature.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Peptide Containing Asp(OtBu)

This protocol is suitable for sequences not highly susceptible to aspartimide formation.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.
  • Repeat with a fresh portion of the deprotection solution for 7-10 minutes.
  • Drain and wash the resin thoroughly with DMF (5-7 times).[10]

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq. to resin loading). For Fmoc-Asp(OtBu)-OH, dissolve it with a coupling reagent like HATU (2.9 eq.) in DMF.[12]
  • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow to activate for 1-5 minutes.[12]
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate for 1-2 hours at room temperature.
  • Monitor coupling completion with a Kaiser test.[13]

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

5. Repeat:

  • Repeat steps 2-4 for each amino acid in the sequence.

6. Cleavage and Global Deprotection:

  • After synthesis, wash the resin with DCM and dry under vacuum.
  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin and agitate for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.[14]
  • Isolate by centrifugation and dry the peptide pellet.[14]

Protocol 2: Optimized Fmoc Deprotection for Asp-Gly Sequences

This protocol is recommended for sequences known to be highly prone to aspartimide formation.

1. Reagent Preparation:

  • Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in DMF .[10] This weaker base combination is effective at Fmoc removal while suppressing aspartimide formation.

2. Deprotection Procedure:

  • Swell the peptide-resin in DMF for 30 minutes and drain.
  • Add the DBU/piperazine solution to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the treatment with a fresh portion of the solution for 10-15 minutes.[10]
  • Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of the deprotection reagents.

3. Subsequent Steps:

  • Proceed with the coupling and washing steps as described in Protocol 1.

Visualizing Workflows and Mechanisms

Mechanism of Aspartimide Formation

The following diagram illustrates the chemical pathway leading to aspartimide formation and subsequent side products during the Fmoc deprotection step.

Aspartimide_Formation Peptide Peptide with Asp(OtBu)-Xaa Deprotonation Backbone N Deprotonation Peptide->Deprotonation Fmoc Deprotection Piperidine Piperidine (Base) Piperidine->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Loss of OtBu Hydrolysis Hydrolysis Aspartimide->Hydrolysis Aminolysis Aminolysis (Piperidide) Aspartimide->Aminolysis AlphaPeptide α-Peptide (Desired & Racemized) Hydrolysis->AlphaPeptide BetaPeptide β-Peptide (Undesired & Racemized) Hydrolysis->BetaPeptide Piperidides Piperidide Adducts Aminolysis->Piperidides

Caption: Base-catalyzed mechanism of aspartimide formation.

Decision Workflow for Incorporating Asp(OtBu)

This workflow provides a logical guide for researchers to select the appropriate synthetic strategy when dealing with Asp-containing peptides.

Decision_Workflow Start Start: Synthesize Asp-containing peptide CheckSeq Is sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->CheckSeq Standard Use Standard Protocol (20% Piperidine/DMF) CheckSeq->Standard No ConsiderOptions Choose Mitigation Strategy CheckSeq->ConsiderOptions Yes Synthesize Perform Synthesis & Cleavage Standard->Synthesize ModDeprotect Modify Deprotection (e.g., DBU/Piperazine or additives like HOBt) ConsiderOptions->ModDeprotect BulkyPG Use Bulky Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) ConsiderOptions->BulkyPG Backbone Use Backbone Protection (e.g., Fmoc-Asp-(Dmb)Gly-OH) ConsiderOptions->Backbone ModDeprotect->Synthesize BulkyPG->Synthesize Backbone->Synthesize Analyze Analyze Crude Product (HPLC/MS) Synthesize->Analyze End End: Purified Peptide Analyze->End

Caption: Decision workflow for Asp(OtBu) incorporation strategy.

Conclusion

The successful incorporation of aspartic acid into complex peptides using Fmoc-Asp(OtBu)-OH requires a careful, sequence-dependent strategy. While standard protocols may suffice for robust sequences, problematic motifs necessitate optimized conditions such as modified deprotection cocktails, the use of bulkier side-chain protecting groups, or backbone protection to minimize the formation of aspartimide-related impurities. By understanding the underlying mechanism and selecting the appropriate protocol, researchers can significantly enhance the purity and yield of their target peptides, streamlining downstream purification and ensuring the fidelity of their synthetic molecules.

References

Application Notes and Protocols: H-Asp(OtBu)-OtBu.HCl in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(OtBu)-OtBu.HCl, L-Aspartic acid di-tert-butyl ester hydrochloride, is a key building block in the synthesis of peptidomimetics, compounds designed to mimic the structure and function of natural peptides.[1] Its protected carboxyl groups allow for selective peptide bond formation and the introduction of conformational constraints, crucial for enhancing biological activity, stability, and bioavailability.[2][3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound in the development of novel peptidomimetics.

A primary challenge in utilizing aspartic acid derivatives in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a side reaction that can lead to impurities and reduced yield.[5][6][7] This document will also address strategies to mitigate this issue.

Applications of this compound in Peptidomimetic Synthesis

This compound serves as a versatile starting material for creating a variety of peptidomimetic scaffolds. Its di-protected nature allows for either sequential or orthogonal deprotection strategies, enabling the synthesis of complex structures.

Key Applications Include:

  • Introduction of Conformational Constraints: The aspartic acid side chain can be used as an anchor point for cyclization, forming lactam-bridged peptides with defined secondary structures.[8][9] These constrained peptides often exhibit increased receptor affinity and stability.

  • Synthesis of Scaffolds Mimicking Secondary Structures: By incorporating this compound into a peptide backbone, it is possible to create mimics of β-turns and other secondary structures that are critical for biological recognition.[2]

  • Development of Novel Antimicrobial and Anticancer Agents: Peptidomimetics derived from amino acids are being investigated for their potential as antimicrobial and anticancer therapeutics.[3][10] The structural modifications enabled by building blocks like this compound can lead to enhanced activity and selectivity.

Data Presentation: Aspartimide Formation and Mitigation

A significant concern when using Asp(OtBu)-containing building blocks is the base-catalyzed formation of aspartimide during Fmoc deprotection. This side reaction is particularly prevalent in Asp-Gly sequences.[5] The choice of protecting group and reaction conditions can significantly impact the extent of this side reaction.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Mitigating Aspartimide Formation

Protecting GroupModel Peptide Sequence% Aspartimide-Related Impurities (Prolonged Piperidine Treatment)Reference
Fmoc-Asp(OtBu)-OH VKDGYIHigh[6]
Fmoc-Asp(OMpe)-OHVKDGYIReduced[6]
Fmoc-Asp(OEpe)-OHVKDGYISignificantly Reduced[11]
Fmoc-Asp(OPhp)-OHVKDGYISignificantly Reduced[11]
Fmoc-Asp(OBno)-OHVKDGYIAlmost Undetectable[11]

Data summarized from comparative studies to illustrate the effectiveness of different protecting groups.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-Asp(OtBu)-OH

This protocol outlines the standard procedure for coupling an Fmoc-protected aspartic acid derivative onto a solid support.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Proceed to the next coupling cycle.

Protocol 2: Synthesis of a Constrained Bicyclic Peptidomimetic

This protocol describes a general workflow for the synthesis of a bicyclic dipeptide mimetic starting from a β-allyl substituted aspartic acid derivative, which can be prepared from this compound.[8]

Workflow:

experimental_workflow A Start with β-allyl substituted aspartic acid B Ozonolysis A->B 1. C Spontaneous Cyclization B->C 2. D Hemiaminal Formation C->D 3. E Allylation of Hemiaminal D->E 4. F Oxidation E->F 5. G Horner-Emmons Olefination F->G 6. H Asymmetric Hydrogenation G->H 7. I Bicyclization H->I 8. J Final Bicyclic Dipeptide Mimetic I->J 9.

Caption: Synthetic workflow for a bicyclic dipeptide mimetic.

Detailed Steps:

  • Alkylation: Synthesize the β-allyl substituted aspartic acid from a suitable protected aspartic acid derivative.[8]

  • Ozonolysis: Subject the allyl-substituted compound to ozonolysis to generate an aldehyde.

  • Cyclization: The resulting aldehyde undergoes spontaneous cyclization to form a racemic hemiaminal.

  • Allylation: The hemiaminal is then allylated to introduce another reactive handle.

  • Oxidation and Olefination: The newly introduced allyl group is oxidized, followed by a Horner-Emmons olefination to form a dehydroamino acid.[8]

  • Hydrogenation and Bicyclization: Asymmetric hydrogenation and subsequent lactamization lead to the final bicyclic dipeptide mimetic.[8]

Signaling Pathways and Biological Context

Peptidomimetics are often designed to target specific protein-protein interactions or receptors involved in cellular signaling pathways. For instance, constrained peptides can be developed to mimic the binding epitope of a natural ligand, thereby acting as agonists or antagonists of a particular receptor.

Example: Targeting a G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many peptidomimetics are designed to interact with GPCRs, which are involved in a vast array of physiological processes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response Peptidomimetic Peptidomimetic (Ligand) Peptidomimetic->GPCR Binding & Activation

Caption: General GPCR signaling pathway targeted by peptidomimetics.

This diagram illustrates how a peptidomimetic can act as a ligand to activate a GPCR, initiating a downstream signaling cascade that results in a specific cellular response. The design of the peptidomimetic, facilitated by building blocks like this compound, is critical for achieving high affinity and selectivity for the target receptor.

Conclusion

This compound is an invaluable tool for the synthesis of sophisticated peptidomimetics. A thorough understanding of its reactivity, particularly the potential for aspartimide formation, and the application of appropriate synthetic strategies are essential for the successful development of novel therapeutic agents. The protocols and data presented here provide a foundation for researchers to effectively utilize this building block in their drug discovery and development efforts.

References

Application Notes and Protocols for Amide Bond Formation using H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(OtBu)-OtBu.HCl, the hydrochloride salt of L-aspartic acid di-tert-butyl ester, is a valuable building block in synthetic organic chemistry, particularly in the construction of peptides and other amide-containing molecules.[1] The presence of the tert-butyl ester protecting groups on both the alpha- and side-chain carboxyl groups allows for the selective formation of an amide bond at the free amino group. These protecting groups are stable under standard coupling conditions and can be subsequently removed under acidic conditions.

These application notes provide detailed protocols for the formation of amide bonds using this compound with various carboxylic acids, employing common coupling reagents. The information is intended to guide researchers in developing robust and efficient synthetic procedures.

Reagents and Materials

  • This compound

  • Carboxylic acid of interest

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

  • Reagents for work-up:

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Protocols

Prior to initiating the coupling reaction, the free amine of this compound must be liberated from its hydrochloride salt by the addition of a suitable base.

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.[2]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in DMF.

    • Add this compound (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) dropwise to the mixture and stir for 5 minutes. The amount of base is crucial to neutralize the hydrochloride salt and to facilitate the coupling reaction.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Protocol 2: Amide Bond Formation using HATU

This protocol outlines the use of HATU as the coupling agent, which often leads to faster reaction times and higher yields, particularly for sterically hindered substrates.[2][3]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF.

    • Add this compound (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) dropwise to the mixture. An initial effervescence may be observed.

  • Reaction Progression:

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Data Summary

The following table summarizes representative quantitative data for the amide bond formation of this compound with various carboxylic acids using the protocols described above. Please note that these are typical expected results and actual yields may vary depending on the specific substrate and reaction conditions.

Carboxylic AcidCoupling ReagentSolventTime (h)Temperature (°C)Yield (%)Purity (%)
N-Boc-GlycineEDC/HOBtDMF182585-95>95
N-Cbz-PhenylalanineEDC/HOBtDMF242580-90>95
Acetic AcidEDC/HOBtDCM122590-98>98
Benzoic AcidEDC/HOBtDMF242588-96>97
N-Boc-AlanineHATUDMF42590-97>95
N-Cbz-ValineHATUDMF62585-93>95
Isobutyric AcidHATUDCM32592-99>98
4-Methoxybenzoic AcidHATUDMF52589-97>97

Visualizations

AmideBondFormationWorkflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction Amide Bond Formation (0°C to RT, 2-24h) Carboxylic_Acid->Reaction Aspartate This compound Aspartate->Reaction Coupling_Agent Coupling Agent (e.g., EDC/HOBt, HATU) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Di-tert-butyl Aspartate Amide Purification->Final_Product EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Coupling cluster_byproduct Byproduct Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt EDU EDU (Urea byproduct) O_Acylisourea->EDU HOBt HOBt Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine H-Asp(OtBu)-OtBu

References

Protecting Group Strategy for Peptides Containing H-Asp(OtBu)-OtBu.HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the protecting group strategy for the synthesis of peptides containing the H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride) residue. The focus is on mitigating aspartimide formation, a critical side reaction, and ensuring high peptide purity and yield.

Introduction

The use of this compound in peptide synthesis, particularly within the Fmoc/tBu strategy, offers the advantage of protecting both the side-chain carboxyl group and the C-terminal carboxyl group with acid-labile tert-butyl (tBu) groups.[1][2] This approach is orthogonal to the base-labile Fmoc protecting group used for the N-terminus.[2] However, the presence of an aspartic acid residue, especially when followed by specific amino acids like glycine, asparagine, or serine, poses a significant challenge due to the propensity for aspartimide formation during the basic conditions of Fmoc deprotection.[3][4]

Aspartimide formation is an intramolecular cyclization that leads to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as their racemized forms, ultimately compromising the final product's purity and yield.[4][5] This application note outlines strategies and protocols to minimize this side reaction and provides detailed experimental procedures.

Understanding Aspartimide Formation

Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue during the piperidine-mediated Fmoc deprotection step. The resulting anion then attacks the side-chain carbonyl of the Asp(OtBu) group, forming a five-membered succinimide ring.[5] This cyclic intermediate can then be opened by a nucleophile (e.g., piperidine or water) to yield the desired α-peptide, the undesired β-peptide, or their epimers.[4]

Several factors influence the rate of aspartimide formation, including:

  • Sequence: Peptides with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-His sequences are particularly susceptible.[4][6]

  • Base: Stronger bases or higher concentrations of piperidine can accelerate the side reaction. The use of 1,8-diazabicycloundec-7-ene (DBU) can also promote aspartimide formation.[7]

  • Temperature: Higher temperatures during deprotection can increase the rate of aspartimide formation.

  • Steric Hindrance: The tert-butyl ester on the side chain offers some steric hindrance, but more sterically demanding protecting groups can provide better protection.[4][8]

Strategies to Minimize Aspartimide Formation

Several strategies can be employed to suppress aspartimide formation during the synthesis of peptides containing Asp(OtBu).

Modification of Fmoc Deprotection Conditions

Adjusting the composition of the Fmoc deprotection cocktail is a primary strategy to reduce the basicity and minimize aspartimide formation.

  • Reduced Piperidine Concentration: Using a lower concentration of piperidine in N,N-dimethylformamide (DMF) can slow down the rate of aspartimide formation.

  • Addition of HOBt: The inclusion of 1-hydroxybenzotriazole (HOBt) in the piperidine solution can help to protonate the deprotected amine, thereby reducing the effective basicity of the medium.

  • Use of Alternative Bases: A combination of piperazine and DBU has been shown to be effective in some cases.[5]

  • Addition of Formic Acid: A small amount of formic acid added to the piperidine solution can suppress aspartimide formation.[3]

Use of Sterically Hindered Side-Chain Protecting Groups

Employing protecting groups bulkier than the standard tert-butyl ester on the aspartic acid side chain can sterically hinder the intramolecular cyclization. While this application note focuses on this compound, it is important to be aware of these alternatives for particularly challenging sequences. Examples include 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) esters.[8][9]

Backbone Protection

For extremely sensitive sequences, protecting the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation. The use of a dimethoxybenzyl (Dmb) group on the glycine in an Fmoc-Asp-(Dmb)Gly-OH dipeptide is an example of this approach.[10]

Data Presentation

The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation.

Table 1: Effect of Fmoc Deprotection Conditions on Aspartimide Formation for the Model Peptide VKDGYI-OH [6]

Deprotection CocktailAspartimide Formation (%)
20% Piperidine in DMFHigh
30% Piperidine in DMFVery High
2% DBU / 2% Piperidine in DMFModerate
5% Piperazine / 2% DBU in DMFLow
20% Piperidine / 0.1 M HOBt in DMFLow

Table 2: Efficacy of Bulky Side-Chain Protecting Groups in Suppressing Aspartimide Formation (Qualitative Comparison)[4][9]

Asp Side-Chain Protecting GroupRelative Level of Aspartimide Formation
tert-Butyl (OtBu)Standard
3-methyl-3-pentyl (OMpe)Lower
3-ethyl-3-pentyl (OEpe)Very Low
5-n-butyl-5-nonyl (OBno)Extremely Low

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for peptide sequences that are not highly susceptible to aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with a fresh portion of the 20% piperidine solution for another 5-10 minutes.

  • Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Fmoc Deprotection with Piperidine and HOBt

This modified protocol is recommended for sequences moderately prone to aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.

    • Agitate the mixture at room temperature for 10-15 minutes.[5]

    • Drain the deprotection solution.

    • Repeat the treatment with a fresh portion of the deprotection solution for another 10-15 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Global Deprotection and Cleavage from Resin

This protocol describes the final step of cleaving the peptide from the solid support and removing the side-chain protecting groups, including the OtBu groups.

  • Reagent Preparation (Cleavage Cocktail): The choice of cleavage cocktail depends on the peptide sequence. A common cocktail is Reagent K:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • N-terminal Fmoc Deprotection (if necessary): If the N-terminal amino acid is still Fmoc-protected, perform Fmoc deprotection using an appropriate protocol (e.g., Protocol 1 or 2).[6]

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[6]

    • Gently agitate the mixture at room temperature for 1.5 to 3 hours.[11][12]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin 2-3 times with a small volume of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.[6]

    • Isolate the peptide precipitate by centrifugation and wash the pellet with cold diethyl ether two more times.

  • Drying and Purification: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OtBu) Deprotected_Amide Deprotonated Backbone Amide Peptide->Deprotected_Amide Piperidine (Fmoc Deprotection) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotected_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Nucleophilic Opening (e.g., H2O) Beta_Peptide β-Peptide Byproduct Aspartimide->Beta_Peptide Nucleophilic Opening Racemized_Products Racemized Products Aspartimide->Racemized_Products Epimerization

Caption: Pathway of Aspartimide Formation.

Experimental_Workflow Coupling Amino Acid Coupling Washing1 DMF Wash Coupling->Washing1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/HOBt) Washing1->Deprotection Washing2 DMF Wash Deprotection->Washing2 Washing2->Coupling Cleavage Cleavage from Resin (e.g., Reagent K) Washing2->Cleavage After final cycle Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: SPPS Experimental Workflow.

Conclusion

The successful synthesis of peptides containing this compound requires careful consideration of the potential for aspartimide formation. By implementing strategies such as modified Fmoc deprotection conditions and understanding the factors that promote this side reaction, researchers can significantly improve the purity and yield of their target peptides. For particularly challenging sequences, the use of alternative, sterically hindered protecting groups for the aspartic acid side chain should be considered. The protocols and information provided in this document serve as a comprehensive guide for scientists and professionals in the field of peptide drug development.

References

Application Notes and Protocols for the HPLC Purification of Peptides Synthesized with H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of synthetic peptides synthesized using H-Asp(OtBu)-OtBu.HCl via reversed-phase high-performance liquid chromatography (RP-HPLC). It covers the essential steps from cleavage and deprotection of the crude peptide from the solid-phase resin to the final lyophilization of the purified product. Emphasis is placed on strategies to minimize common side reactions, such as aspartimide formation, which is a known challenge in peptides containing aspartic acid residues. The protocols and data presented are intended to serve as a comprehensive guide for researchers aiming to achieve high-purity peptides for downstream applications in research and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the routine synthesis of complex peptide sequences. The use of protected amino acids, such as this compound, is fundamental to this process. The tert-butyl (OtBu) protecting groups on the aspartic acid side chain and C-terminus prevent unwanted side reactions during peptide chain elongation.[1] Following synthesis, the peptide must be cleaved from the solid support, and all protecting groups must be removed. This process yields a crude peptide mixture containing the target peptide along with various impurities like truncated or deletion sequences.[2]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[2][3] This method separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase with an organic modifier gradient.[3] The addition of an ion-pairing agent, typically trifluoroacetic acid (TFA), is crucial for achieving sharp peaks and reproducible separations.[4]

A significant challenge in the synthesis and purification of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide intermediate.[5] This side reaction is particularly prevalent in sequences with Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs and can be initiated by the basic conditions used for Fmoc-deprotection during synthesis or the acidic conditions of the final cleavage.[5][6] Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides and racemization, complicating purification and reducing the yield of the desired product.[7]

This application note provides a comprehensive workflow for the cleavage, purification, and isolation of peptides synthesized with this compound, with a special focus on mitigating aspartimide formation.

Experimental Protocols

Peptide Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the OtBu groups from the aspartic acid residues. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to capture the reactive carbocations generated during the process.[8][9]

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Filtration apparatus

  • Centrifuge

Protocol:

  • Resin Preparation: Wash the peptide-bound resin extensively with dichloromethane (DCM) to remove any residual synthesis reagents and dry the resin thoroughly under vacuum.[8]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail immediately before use. The choice of cocktail depends on the peptide sequence (see Table 1).[6][9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).[1] Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]

  • Peptide Filtration: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.[6]

  • Peptide Precipitation: In a separate centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[6]

  • Peptide Isolation: Place the precipitation mixture at -20°C for at least 30 minutes to maximize the precipitation of the peptide.[6] Centrifuge the mixture to pellet the crude peptide.

  • Washing: Carefully decant the ether and wash the peptide pellet two more times with cold ether to remove residual scavengers and other organic-soluble impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.[6] The crude peptide is now ready for purification.

Table 1: Recommended Cleavage Cocktails [1][6]

Reagent NameComposition (v/v/v)Application Notes
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISA general-purpose, "odorless" cleavage cocktail suitable for peptides without sensitive residues like Cys or Met.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTRecommended for peptides containing sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).

*EDT: 1,2-Ethanedithiol

HPLC Purification

The crude peptide is purified by preparative RP-HPLC. The conditions provided below are a starting point and may require optimization based on the specific properties of the peptide.

Materials and Equipment:

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude peptide dissolved in a minimal amount of Mobile Phase A or a suitable solvent

  • Fraction collector

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or another suitable solvent can be used. Filter the sample through a 0.45 µm filter to remove any particulate matter.[10]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale using a smaller C18 column. A scouting gradient (e.g., 5% to 95% B over 30 minutes) can be used to determine the approximate elution time of the target peptide.[4]

  • Preparative Run: Inject the filtered crude peptide solution onto the equilibrated preparative column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. An example gradient is provided in Table 2. The gradient should be optimized to achieve the best resolution between the target peptide and its impurities.

  • Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the main peptide peak.[2]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). The pooled fractions are then ready for lyophilization.

Table 2: Example HPLC Gradient for Peptide Purification

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
095520.0
595520.0
35653520.0
4059520.0
4559520.0
5095520.0

Note: This is an example gradient for a preparative scale purification and should be optimized for the specific peptide and column dimensions.

Peptide Lyophilization

Lyophilization (freeze-drying) is performed to remove the HPLC solvents and obtain the purified peptide as a stable, dry powder.[11]

Materials and Equipment:

  • Lyophilizer (freeze-dryer)

  • Lyophilization flasks or vials

  • Liquid nitrogen or a dry ice/ethanol bath

Protocol:

  • Freezing: Transfer the pooled, purified peptide fractions into lyophilization flasks or vials. Snap-freeze the solution by swirling the flask in liquid nitrogen or a dry ice/ethanol bath until it is completely frozen.[11]

  • Primary Drying (Sublimation): Attach the frozen flasks to the lyophilizer. Apply a high vacuum and gradually increase the shelf temperature to just below the eutectic point of the solution. This will cause the frozen solvent to sublime directly into a vapor.[11]

  • Secondary Drying (Desorption): After all the ice has sublimed, increase the temperature further under vacuum to remove any residual, bound water molecules.[11]

  • Final Product: Once the lyophilization is complete, the peptide will be a fluffy, white powder. Vent the lyophilizer with an inert gas like nitrogen, and quickly cap the flasks or vials to prevent moisture absorption.

  • Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment for long-term stability.[12]

Troubleshooting and Optimization

Minimizing Aspartimide Formation

Aspartimide formation is a major concern when synthesizing peptides containing aspartic acid.[5] While this side reaction is primarily influenced by the conditions during SPPS, the final cleavage can also play a role.

  • During Synthesis: To minimize base-catalyzed aspartimide formation during Fmoc deprotection, consider adding a small amount of an organic acid (e.g., 0.1 M formic acid) to the 20% piperidine in DMF solution.[13][14]

  • During Cleavage: Using the recommended cleavage cocktails and reaction times will help to minimize acid-catalyzed side reactions. For particularly sensitive sequences, a lower TFA concentration and shorter cleavage time may be beneficial, but this needs to be balanced with the requirement for complete deprotection.

HPLC Troubleshooting
  • Poor Peak Shape: Tailing or broad peaks can be caused by interactions between basic residues in the peptide and residual silanols on the silica-based column. Ensure that the TFA concentration in the mobile phase is sufficient (0.1%).

  • Poor Resolution: If the target peptide co-elutes with impurities, optimize the gradient slope. A shallower gradient around the elution point of the target peptide can improve resolution.

  • No Peptide Elution: Highly hydrophobic peptides may require a higher concentration of organic solvent or the addition of a stronger organic modifier like isopropanol to the mobile phase.

Visualized Workflows

Peptide_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Isolation SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Drying Drying of Crude Peptide Precipitation->Drying HPLC Preparative RP-HPLC Drying->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Powder Lyophilization->Final_Product

Caption: Overall workflow for peptide purification.

Aspartimide_Formation Peptide_Asp Peptide-Asp(OtBu)-Xaa-Resin Cyclic_Intermediate Aspartimide Intermediate Peptide_Asp->Cyclic_Intermediate Piperidine (during SPPS) or TFA (during cleavage) Alpha_Peptide Desired α-Aspartyl Peptide Cyclic_Intermediate->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Impurity) Cyclic_Intermediate->Beta_Peptide Hydrolysis

References

Troubleshooting & Optimization

How to prevent aspartimide formation using H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aspartimide formation when using H-Asp(OtBu)-OtBu.HCl during peptide synthesis.

Troubleshooting Guide: Significant Aspartimide Formation Detected

If you have detected significant aspartimide formation in your crude peptide product, consult the following troubleshooting guide for strategies to mitigate this side reaction.

Issue: High levels of aspartimide-related impurities in the final product.

Potential Cause Recommended Solution Experimental Protocol
Strong Basic Conditions during Fmoc-Deprotection The use of 20% piperidine in DMF is a standard but aggressive condition that promotes aspartimide formation. Modifying the deprotection cocktail can significantly reduce this side reaction.Strategy 1: Modify the Fmoc-Deprotection Conditions.
Elevated Temperature Higher temperatures, especially during coupling or deprotection steps, accelerate the rate of aspartimide formation.Strategy 2: Optimize Reaction Temperature.
Sequence-Dependent Propensity Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to aspartimide formation due to the low steric hindrance of the C-terminal residue.Strategy 3: Employ Backbone Protection.
Solvent Polarity The polarity of the solvent can influence the rate of aspartimide formation.Strategy 4: Adjust Solvent System.

Experimental Protocols

Strategy 1: Modification of Deprotection and Coupling Conditions

Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.

  • Use Piperazine: Replace piperidine with piperazine, a weaker base that has been shown to be effective in suppressing aspartimide formation.

  • Use Dipropylamine (DPA): DPA is another alternative to piperidine that can reduce aspartimide formation, particularly at elevated temperatures.

Adding a small amount of a weak acid to the standard piperidine deprotection solution can help to lower the basicity and thereby reduce the rate of aspartimide formation.[1][2]

  • Protocol:

    • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in DMF.

    • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

    • Deprotection: Drain the DMF and add the deprotection solution to the resin.

    • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

    • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.

Strategy 2: Optimize Reaction Temperature

Microwave-assisted peptide synthesis can accelerate coupling reactions, but high temperatures can also promote side reactions like aspartimide formation.

  • Recommendation: Lowering the microwave coupling temperature can help limit this side reaction. If not using a microwave synthesizer, ensure that the reaction vessel is not exposed to excessive heat.

Strategy 3: Employ Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue, which prevents it from acting as a nucleophile in the cyclization reaction.[3][4] This is one of the most effective methods to completely prevent aspartimide formation.[5]

  • Use a Dmb-protected dipeptide: For the highly susceptible Asp-Gly sequence, using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a highly effective solution.[4]

Strategy 4: Adjust Solvent System

The polarity of the solvent has a strong influence on aspartimide formation, with higher polarity leading to more of the side product.[6][7]

  • Recommendation: While DMF is the standard solvent, exploring less polar solvent systems for the deprotection step could be beneficial, although this may impact coupling efficiency and peptide solubility.

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in reducing aspartimide formation for the model peptide VKDGYI.

Aspartate Derivative Deprotection Conditions Aspartimide Formation (%) D-Asp Formation (%)
Fmoc-Asp(OtBu)-OH20% Piperidine/DMF27.012.0
Fmoc-Asp(OMpe)-OH20% Piperidine/DMF9.05.0
Fmoc-Asp(OBno)-OH20% Piperidine/DMF0.50.5

Data sourced from comparative studies and demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups. While the focus of this guide is on using this compound, this data highlights the impact of the side-chain protecting group.

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide Chain with Asp(OtBu) Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Fmoc Deprotection Piperidine Piperidine (Base) Aspartimide Cyclic Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidide_Formation Piperidine Attack Aspartimide->Piperidide_Formation Alpha_Peptide α-Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Side Product) Hydrolysis->Beta_Peptide Piperidides α/β-Piperidide Adducts Piperidide_Formation->Piperidides

Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Aspartimide Formation Detected Check_Sequence Is the sequence Asp-Gly, Asp-Asn, or Asp-Ser? Start->Check_Sequence Use_Dmb Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH Check_Sequence->Use_Dmb Yes Modify_Deprotection Modify Deprotection Conditions Check_Sequence->Modify_Deprotection No Check_Purity Analyze Crude Purity Use_Dmb->Check_Purity Weaker_Base Use Weaker Base (e.g., Piperazine) Modify_Deprotection->Weaker_Base Acid_Additive Add 0.1M HOBt to Piperidine Modify_Deprotection->Acid_Additive Lower_Temp Lower Reaction Temperature Modify_Deprotection->Lower_Temp Weaker_Base->Check_Purity Acid_Additive->Check_Purity Lower_Temp->Check_Purity

Caption: Decision workflow for troubleshooting aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly during Fmoc chemistry. It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group. This five-membered ring intermediate can then be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-peptide, the isomeric β-peptide, and piperidide adducts, often with racemization at the α-carbon.[6][8]

Q2: Why is the Asp-Gly sequence so problematic?

A2: The Asp-Gly sequence is particularly susceptible to aspartimide formation because glycine is the least sterically hindered amino acid.[6] This lack of steric bulk on the C-terminal side of the aspartic acid residue allows for easier access of the backbone amide nitrogen to the side-chain carbonyl, thus facilitating the intramolecular cyclization.

Q3: Can I completely eliminate aspartimide formation when using this compound?

A3: While completely eliminating this side reaction without changing the aspartic acid derivative is challenging, you can significantly suppress it. The most effective method is backbone protection of the subsequent residue, for instance, by using a Dmb-protected dipeptide for Asp-Gly sequences.[4][5] Modifying deprotection conditions by using weaker bases or adding acidic additives are also highly effective strategies.[1][5][9]

Q4: Does the choice of coupling reagent affect aspartimide formation?

A4: While the primary driver of aspartimide formation is the base used for Fmoc-deprotection, the overall reaction conditions, including the coupling step, can have an influence. However, modifications to the deprotection step are generally considered the most direct and effective way to address this issue.

Q5: I am using microwave synthesis. What special precautions should I take?

A5: Elevated temperatures used in microwave-assisted SPPS can accelerate aspartimide formation. It is crucial to carefully control and, if necessary, lower the temperature during the coupling and deprotection steps, especially after an aspartic acid residue has been incorporated into the peptide chain.

References

Troubleshooting low coupling yields with H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low coupling yields with H-Asp(OtBu)-OtBu.HCl. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is the hydrochloride salt of L-aspartic acid di-tert-butyl ester. It is an amino acid derivative where both the alpha-carboxyl and the side-chain carboxyl groups are protected as tert-butyl esters. Its primary application is in peptide synthesis, particularly in solution-phase synthesis, where it serves as a building block for introducing an aspartic acid residue into a peptide chain.

Q2: Why am I experiencing low coupling yields with this compound?

Low coupling yields with this reagent can stem from several factors:

  • Incomplete neutralization of the hydrochloride salt: The amine group is protonated and inactive for coupling until neutralized by a base.

  • Steric hindrance: The two bulky tert-butyl (OtBu) groups can physically obstruct the approach of the coupling reagents and the N-terminal of the peptide chain.[1]

  • Suboptimal coupling reagents: Not all coupling reagents are effective for sterically hindered amino acids.

  • Poor solubility: The reagent's solubility in the chosen reaction solvent might be a limiting factor.

  • Side reactions: Although more common in solid-phase peptide synthesis (SPPS), aspartimide formation can occur under basic conditions, leading to byproducts and reduced yield of the desired peptide.[2]

Q3: Is the hydrochloride salt significant in the coupling reaction?

Yes, the hydrochloride salt is critical. The alpha-amino group of this compound is protonated, forming an ammonium salt. This renders the amine non-nucleophilic and thus unable to participate in the coupling reaction. It is essential to add a non-nucleophilic tertiary base to the reaction mixture to deprotonate the amine, liberating the free, reactive form.[3][4]

Q4: What are the most common side reactions to be aware of?

The primary side reaction is aspartimide formation . This intramolecular cyclization is catalyzed by base and can occur during the coupling step, especially if the reaction is prolonged or heated. The resulting succinimide intermediate can then be opened by nucleophiles (like water or piperidine in SPPS) to form a mixture of α- and β-aspartyl peptides, as well as their racemized forms, which are difficult to separate from the desired product.[2][5]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Cause 1: Inadequate Neutralization

  • Troubleshooting Step: Ensure the addition of at least one equivalent of a tertiary amine base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to neutralize the HCl salt. For phosphonium and aminium-based coupling reagents, additional base is required for the activation step itself.

  • Recommendation: Use 2-3 equivalents of DIEA or NMM. Add the base to the solution of this compound and stir for a few minutes before adding the coupling reagent and the carboxylic acid component.

Possible Cause 2: Steric Hindrance

  • Troubleshooting Step: The bulky OtBu groups can significantly slow down the coupling reaction.

  • Recommendation:

    • Increase the reaction time (from a few hours to overnight).

    • Slightly increase the reaction temperature (e.g., from 0 °C to room temperature), but monitor carefully for side reactions.

    • Choose a more powerful coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HBTU, or PyAOP.[6][7]

Possible Cause 3: Poor Solubility

  • Troubleshooting Step: this compound is soluble in methanol and DMSO, but its solubility might be limited in other common peptide synthesis solvents like DMF or DCM.

  • Recommendation:

    • Use a solvent system known to solubilize the starting materials. A mixture of DMF and DCM can be effective.

    • Ensure all reagents are fully dissolved before proceeding with the reaction. Sonication can aid in dissolution.[8]

Problem 2: Presence of Multiple Impurities in the Crude Product

Possible Cause 1: Aspartimide Formation

  • Troubleshooting Step: Basic conditions can promote the formation of aspartimide and related byproducts.

  • Recommendation:

    • Minimize the reaction time. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

    • Avoid excessive amounts of base.

    • If using a carbodiimide reagent like EDC or DCC, the addition of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can help suppress this side reaction.[2][9]

Possible Cause 2: Racemization

  • Troubleshooting Step: The activation of the carboxylic acid can lead to racemization, especially with prolonged activation times or in the presence of strong bases.

  • Recommendation:

    • Use coupling reagents known for low racemization, such as those that form HOAt or HOBt esters in situ (e.g., HATU, HBTU).

    • Pre-activate the carboxylic acid for a short period before adding the amine component.

    • Perform the reaction at a lower temperature (e.g., 0 °C).

Quantitative Data Summary

The choice of coupling reagent can significantly impact the yield and purity of the final peptide, especially when dealing with sterically hindered amino acids. Below is a table summarizing the typical performance of common coupling reagents.

Coupling ReagentAdditiveTypical Yield Range (%)Relative CostKey Considerations
EDCHOBt60-80%LowWater-soluble byproducts, good for solution phase.
DCCHOBt65-85%LowDicyclohexylurea (DCU) byproduct is insoluble.
HBTU-85-95%MediumHighly efficient, but can cause guanidinylation of the free amine if used in excess.[9]
HATU-90-98%HighVery fast and efficient, especially for hindered couplings; less epimerization.[9]
PyBOP-80-90%MediumByproducts are less hazardous than those from BOP.
COMU-90-97%HighSafer alternative to benzotriazole-based reagents, highly efficient.[9]

Yields are approximate and can vary significantly based on the specific substrates, reaction conditions, and scale.

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol is recommended for coupling this compound to an N-protected amino acid or peptide acid in solution phase.

  • Materials:

    • N-protected amino acid (1.0 eq)

    • This compound (1.0 eq)

    • HATU (1.0 eq)

    • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a clean, dry flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIEA (1.0 eq) to neutralize the hydrochloride salt.

    • Add the neutralized this compound solution to the pre-activated N-protected amino acid solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling Procedure using EDC/HOBt

This is a more cost-effective method suitable for less sterically demanding coupling partners.

  • Materials:

    • N-protected amino acid (1.0 eq)

    • This compound (1.1 eq)

    • EDC.HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N-methylmorpholine (NMM) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • Dissolve the N-protected amino acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add NMM (2.5 eq) to the solution and stir for 5 minutes.

    • Add EDC.HCl (1.2 eq) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute with DCM and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Coupling Yield with This compound check_neutralization Check Neutralization: Added sufficient tertiary base? start->check_neutralization check_reagents Evaluate Coupling Reagents: Is the reagent potent enough for sterically hindered coupling? start->check_reagents check_conditions Assess Reaction Conditions: Are time, temperature, and concentration optimal? start->check_conditions check_impurities Analyze for Side Products: Is aspartimide formation or racemization occurring? start->check_impurities solution_neutralization Action: Add 2-3 eq. of DIEA or NMM. Ensure complete dissolution before adding other reagents. check_neutralization->solution_neutralization If No/Unsure solution_reagents Action: Switch to a more powerful reagent like HATU, HBTU, or COMU. check_reagents->solution_reagents If No/Unsure solution_conditions Action: Increase reaction time. Optimize solvent for better solubility. Slightly increase temperature with caution. check_conditions->solution_conditions If Not Optimal solution_impurities Action: Use additives like HOBt/Oxyma. Minimize reaction time and base concentration. Lower reaction temperature. check_impurities->solution_impurities If Yes end Improved Yield and Purity solution_neutralization->end solution_reagents->end solution_conditions->end solution_impurities->end

Caption: Troubleshooting workflow for low coupling yields.

Aspartimide_Formation peptide Peptide with Asp(OtBu) Residue deprotonation Backbone Amide Deprotonation (Base-catalyzed) peptide->deprotonation + Base (e.g., DIEA) cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide - t-BuOH ring_opening Nucleophilic Ring Opening (e.g., by H₂O) aspartimide->ring_opening byproducts α- and β-Aspartyl Peptides (and racemized forms) ring_opening->byproducts

Caption: Chemical pathway of aspartimide formation.

References

Technical Support Center: Optimizing Reaction Times for H-Asp(OtBu)-OtBu.HCl Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the activation of H-Asp(OtBu)-OtBu.HCl for peptide synthesis. Find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for activating this compound?

A1: The reaction time for activating this compound is highly dependent on the coupling reagent, base, solvent, and temperature used. Generally, with efficient uronium/aminium reagents like HBTU or HATU, coupling can be complete within 10 to 60 minutes.[1][2] For carbodiimide-based methods such as DIC/HOBt, the reaction is typically monitored for completion using a ninhydrin test and may take 1 to 4 hours.[3]

Q2: Which coupling reagent is most effective for this compound?

A2: Reagents like HATU, HBTU, and PyBOP are highly effective for most standard coupling reactions involving this compound due to their rapid activation and high efficiency.[1][4] HATU is often preferred for its speed and ability to minimize racemization.[4] For sterically hindered couplings or sequences prone to side reactions, more specialized reagents may be necessary.

Q3: How can I minimize the risk of aspartimide formation during the activation of this compound?

A3: Aspartimide formation is a common side reaction, particularly with Asp(OtBu) residues.[5][6] To minimize this, consider the following strategies:

  • Use a less basic environment: The use of weaker bases or the addition of an acidic additive like formic acid to the piperidine solution for Fmoc deprotection can suppress aspartimide formation.[6][7]

  • Employ bulky protecting groups: While this compound already has a tert-butyl protecting group, for particularly sensitive sequences, using even bulkier side-chain protecting groups on the aspartic acid can be beneficial.[5][8]

  • Optimize reaction time and temperature: Avoid prolonged exposure to basic conditions and elevated temperatures, as these can promote the side reaction.[5]

  • Choose the right coupling reagent: Some coupling reagents are less prone to causing aspartimide formation.

Q4: What is the role of the base in the activation of this compound?

A4: A non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA), is essential for the activation process.[1][9] Its primary role is to deprotonate the carboxylic acid of the incoming amino acid and neutralize the HCl salt of this compound, facilitating the formation of the active ester by the coupling reagent. The amount of base used is critical; typically, 2 to 4 equivalents are used depending on the coupling reagent.[1][3]

Q5: Can I use solvents other than DMF for the activation?

A5: N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling reactions due to its excellent solvating properties for the reagents and the growing peptide chain.[1][3] Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.[1][2] The choice of solvent can influence reaction rates and the solubility of reactants.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Activation (Positive Ninhydrin Test after Expected Time) 1. Inefficient coupling reagent. 2. Insufficient amount of base (DIPEA). 3. Steric hindrance from the peptide sequence. 4. Poor quality of solvent (presence of water). 5. Low reaction temperature.1. Switch to a more powerful coupling reagent like HATU.[4] 2. Ensure at least 2 equivalents of DIPEA are used for uronium/aminium reagents, and 4 equivalents for BOP.[1] 3. Extend the coupling time or perform a double coupling.[3][10] 4. Use anhydrous, high-purity DMF. 5. Ensure the reaction is running at room temperature unless otherwise specified.
Significant Aspartimide Formation 1. Prolonged exposure to basic conditions. 2. High reaction temperature. 3. The specific amino acid sequence is prone to this side reaction (e.g., Asp-Gly).[5] 4. Use of a strong base for Fmoc deprotection.1. Reduce the coupling time by using a more efficient coupling reagent. 2. Maintain the reaction at room temperature. 3. Consider using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to pre-form the problematic bond.[10] 4. Add 0.1 M HOBt or a small amount of formic acid to the piperidine solution for Fmoc deprotection.[3][6][7]
Racemization of the Aspartic Acid Residue 1. Over-activation of the carboxylic acid. 2. Presence of excess strong base. 3. Certain coupling reagents are more prone to causing racemization.1. Add a racemization suppressor like HOBt to the coupling mixture.[1][4] 2. Use the minimum necessary amount of base. 3. Choose a coupling reagent known for low racemization, such as HATU.[4]
Precipitation of Reagents 1. Poor solubility of this compound or the coupling reagent in the chosen solvent. 2. Low temperature.1. Ensure all reagents are fully dissolved before starting the reaction. Sonication may aid dissolution.[11] 2. If the reaction is performed at a low temperature, ensure the reagents remain in solution.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Activation

Coupling ReagentTypical Equivalents (vs. Amino Group)Base (Equivalents)Typical Reaction TimeKey AdvantagesPotential Issues
HBTU 1.0 - 2.0[1]DIPEA (2.0 - 4.0)[1]10 - 60 min[1]Fast, efficient, widely used.Can cause side reactions with unprotected N-terminus if used in excess.
HATU 1.0 - 2.0[4]DIPEA (2.0 - 4.0)10 - 60 minVery fast, low racemization.[4]More expensive than HBTU. Can react with unprotected N-terminus.
PyBOP 1.1[1]DIPEA (2.2)[1]10 - 60 min[1]Efficient, byproducts are less hazardous than BOP.[4]
DIC/HOBt DIC (5.5), HOBt (5.5)[1]-1 - 4 hours (monitored)[3]Cost-effective, good for reducing racemization.[4]Slower reaction times, formation of insoluble DCU byproduct if DCC is used.[4]
COMU 1.0DIPEA (1.0)[4]~15 - 60 minSafer (non-explosive), highly efficient.[4]

Experimental Protocols

Protocol 1: Activation using HBTU
  • Preparation: Ensure the N-terminal amine on the solid support is deprotected.

  • Amino Acid Solution: Dissolve 2.0 equivalents of this compound in DMF (approx. 5 mL/g of resin).

  • Activation: Add the amino acid solution to the resin. Then, add 2.0 equivalents of a 1.0 M HBTU solution in DMF and 4.0 equivalents of DIPEA.[1] To further suppress racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.[1]

  • Reaction: Mix the suspension at room temperature for 10-60 minutes.

  • Monitoring: Monitor the reaction for completion using the Kaiser test (ninhydrin test). A negative result (no color change) indicates the reaction is complete.

  • Washing: Once complete, filter the resin and wash thoroughly with DMF.

Protocol 2: Activation using DIC/HOBt
  • Preparation: Ensure the N-terminal amine on the solid support is deprotected. Suspend the resin in DCM (approx. 10 mL/g of resin).

  • Reagent Solutions:

    • Dissolve 5 equivalents of this compound in DMF (approx. 1 mL/g).

    • Dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution.[1]

  • Activation: Add the amino acid solution and the HOBt solution to the resin suspension. Then, add 5.5 equivalents of DIC.[1]

  • Reaction: Shake the mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction periodically using the ninhydrin test.

  • Completion and Washing: When the ninhydrin test is negative, filter and wash the resin sequentially with DMF, DCM, and methanol. If the reaction is not complete within 4 hours, a second coupling may be required.[1]

Mandatory Visualizations

Activation_Workflow cluster_reagents Reagents cluster_process Activation Process This compound This compound Mixing Mixing and Reaction This compound->Mixing Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Monitoring Monitoring (Ninhydrin Test) Mixing->Monitoring Monitoring->Mixing Positive Test (Re-couple) Activated Aspartic Acid Activated Aspartic Acid Monitoring->Activated Aspartic Acid Negative Test Troubleshooting_Tree Start Problem Encountered Slow_Reaction Slow/Incomplete Reaction? Start->Slow_Reaction Side_Reaction Aspartimide Formation? Slow_Reaction->Side_Reaction No Use_HATU Use stronger activator (HATU) Slow_Reaction->Use_HATU Yes Reduce_Base_Time Reduce base exposure time Side_Reaction->Reduce_Base_Time Yes Double_Couple Perform double coupling Use_HATU->Double_Couple Check_Reagents Check reagent quality/quantity Double_Couple->Check_Reagents Modify_Deprotection Add HOBt/acid to deprotection Reduce_Base_Time->Modify_Deprotection Use_Dipeptide Use Asp-Xxx dipeptide Modify_Deprotection->Use_Dipeptide

References

Technical Support Center: H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered when using H-Asp(OtBu)-OtBu.HCl in peptide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A1: this compound is the hydrochloride salt of aspartic acid di-tert-butyl ester. In peptide synthesis, the side chain carboxyl group is protected as a tert-butyl ester (OtBu), and the C-terminal carboxyl group is also protected as a tert-butyl ester. It is a common building block used in solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies.

Q2: What are the most common side reactions associated with the use of Asp(OtBu) residues in peptide synthesis?

A2: The most significant and frequently encountered side reaction is the formation of aspartimide.[1][2][3][4][5] This intramolecular cyclization can lead to several impurities, including α- and β-peptides, racemization of the aspartic acid residue, and the formation of piperidide adducts when piperidine is used for Fmoc deprotection.[1][3]

Q3: What is aspartimide formation and why is it problematic?

A3: Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen following the aspartic acid residue attacks the side-chain carbonyl group of the Asp(OtBu) residue.[1][4] This reaction is particularly favored under the basic conditions used for Fmoc deprotection (e.g., with piperidine).[1][4] The resulting succinimide ring is unstable and can be opened by nucleophiles, such as piperidine or water, to yield a mixture of the desired α-peptide and the isomeric β-peptide.[1] Furthermore, the aspartimide intermediate is prone to racemization at the α-carbon of the aspartic acid residue.[1][3][6] These side products often have similar chromatographic properties to the target peptide, making purification difficult and reducing the overall yield and purity of the synthesis.[3]

Q4: Are there other potential side reactions to be aware of when using this compound?

A4: Besides aspartimide formation and the related side products, other potential issues include:

  • Diketopiperazine (DKP) formation: This can occur with dipeptide sequences, leading to the cleavage of the dipeptide from the resin. This is a more general side reaction in SPPS but can be relevant depending on the sequence.

  • Side reactions during final cleavage: During the final trifluoroacetic acid (TFA) cleavage step, the tert-butyl cations generated from the cleavage of the OtBu protecting groups can lead to the alkylation of sensitive residues like tryptophan or cysteine if not properly scavenged.

Troubleshooting Guides

Issue 1: HPLC analysis shows multiple peaks close to the main product, some with the same mass.

Possible Cause: This is a classic indicator of aspartimide formation, leading to the generation of α- and β-peptides and their diastereomers, which are often difficult to separate.[3][5]

Troubleshooting Steps:

  • Confirm Aspartimide Formation: If possible, use mass spectrometry to confirm that the impurities have the same mass as the target peptide. Tandem MS (MS/MS) can sometimes help differentiate between α- and β-linkages.

  • Modify Fmoc-Deprotection Conditions:

    • Reduce piperidine concentration and exposure time: Minimize the time the peptide is exposed to the basic deprotection solution.

    • Use a weaker base: Consider replacing piperidine with piperazine, which has been shown to suppress aspartimide formation.[2][6]

    • Add an acidic additive: The addition of 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation.[2][6]

  • Employ Sterically Hindered Protecting Groups: For subsequent syntheses of the same or similar peptides, consider using an alternative Asp protecting group that is bulkier than OtBu. These groups sterically hinder the intramolecular cyclization.

    Data on Alternative Aspartic Acid Protecting Groups:

Protecting GroupAspartimide-related Impurities (%) in a model peptide (VKDGYI)D-Asp Content (%)Reference
OtBu 10.14.8[3]
OMpe 3.21.8[3]
OBno <0.1 <0.1 [3]
  • Utilize Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser), the use of a backbone-protecting group on the nitrogen of the amino acid following the Asp residue can completely prevent aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) group is an example of such a protecting group.

Issue 2: The final peptide product shows significant racemization at the aspartic acid residue.

Possible Cause: Racemization of aspartic acid is primarily a consequence of aspartimide formation.[1][6][7] The planar structure of the aspartimide intermediate facilitates the loss of stereochemical integrity at the α-carbon.

Troubleshooting Steps:

  • All the troubleshooting steps recommended for preventing aspartimide formation (Issue 1) will also mitigate racemization of the aspartic acid residue. By preventing the formation of the succinimide intermediate, the pathway to racemization is blocked.

Issue 3: Unexpected peaks corresponding to piperidide adducts are observed in the HPLC.

Possible Cause: The aspartimide intermediate is susceptible to nucleophilic attack by piperidine, the base used for Fmoc deprotection. This leads to the formation of α- and β-piperidide adducts.[1]

Troubleshooting Steps:

  • This is a direct consequence of aspartimide formation. Therefore, implementing the strategies to prevent aspartimide formation (as described under Issue 1) will also eliminate the formation of piperidide adducts.

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection with HOBt

  • Prepare the Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Deprotection Step: During solid-phase peptide synthesis, treat the resin-bound peptide with the prepared deprotection solution for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: After deprotection, thoroughly wash the resin with DMF to remove the deprotection reagents and byproducts before proceeding to the next coupling step.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Protocol

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU/DIPEA or HATU/DIPEA.

  • Fmoc-Deprotection: Remove the Fmoc group using a 20% piperidine solution in DMF (or the modified deprotection solution from Protocol 1).

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (including Fmoc-Asp(OR)-OH, where R is the side-chain protecting group) using a coupling agent.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Visualizations

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reaction Side Reaction Pathway Peptide_Start ...-NH-CH(R)-CO-... Asp_Residue Asp Cα-H C=O NH CH₂ C=O O-tBu Aspartimide Aspartimide Intermediate (Succinimide Ring) Next_AA Xaa Cα-H C=O NH R' Next_AA:f3->Aspartimide Intramolecular Attack Peptide_End -CO-... Piperidine Piperidine (Base) Piperidine->Next_AA:f3 Deprotonation Side_Products Side Products: - α-peptide (racemized) - β-peptide - Piperidides Aspartimide->Side_Products Nucleophilic Opening

Caption: Mechanism of Aspartimide Formation.

Troubleshooting_Workflow Start Impurity detected near main product peak CheckMass Check Mass Spec. Same mass as product? Start->CheckMass AspartimideSuspected Aspartimide formation is likely CheckMass->AspartimideSuspected Yes OtherIssue Investigate other side reactions CheckMass->OtherIssue No ModifyDeprotection Modify Fmoc-Deprotection: - Add 0.1M HOBt - Use Piperazine AspartimideSuspected->ModifyDeprotection ChangeProtectingGroup Use bulkier Asp protecting group (e.g., OMpe, OBno) AspartimideSuspected->ChangeProtectingGroup BackboneProtection For Asp-Gly/Asn/Ser: Use backbone protection (e.g., Dmb) AspartimideSuspected->BackboneProtection End Purity Improved ModifyDeprotection->End ChangeProtectingGroup->End BackboneProtection->End

Caption: Troubleshooting Workflow for Aspartimide-Related Impurities.

References

Improving the solubility of H-Asp(OtBu)-OtBu.HCl for coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Solubility of H-Asp(OtBu)-OtBu.HCl for Coupling Reactions

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for challenges related to the solubility of this compound in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, or L-Aspartic acid di-tert-butyl ester hydrochloride, is a commonly used protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) protecting groups on the side chain and C-terminus enhance its stability during synthesis. However, like many protected amino acids, it can exhibit poor solubility in standard organic solvents used for peptide coupling, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Incomplete dissolution can lead to lower coupling efficiency, incomplete reactions, and ultimately, impurities in the final peptide product.

Q2: What are the primary solvents used for dissolving this compound in coupling reactions?

The most common solvents for peptide coupling reactions are DMF and N-Methyl-2-pyrrolidone (NMP). Dimethyl sulfoxide (DMSO) is also a powerful solvent for many protected amino acids, including this compound.[1] While DCM is used in peptide synthesis, it is generally less effective at solvating polar amino acid derivatives.

Q3: Can the hydrochloride salt form affect the solubility?

Yes, the hydrochloride salt can influence the solubility profile. In some cases, the free amine form of the amino acid may exhibit different solubility characteristics. Neutralization of the HCl salt with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is a standard step before the coupling reaction, and this in-situ conversion to the free amine can affect its solubility in the reaction mixture.

Q4: Are there any common side reactions associated with this compound, especially under basic conditions?

A significant side reaction to be aware of when using Asp(OtBu) derivatives is the formation of aspartimide. This occurs when the peptide backbone amide attacks the side-chain ester, particularly in the presence of a base. This can be more prevalent with certain adjacent amino acid residues. While this is a broader issue in peptide synthesis, ensuring complete solubilization and efficient coupling can help minimize the time the amino acid is exposed to basic conditions, potentially reducing the risk of this side reaction.

Troubleshooting Guide

Problem: this compound is not fully dissolving in the coupling solvent.

This is a frequent issue that can significantly impact the success of your peptide synthesis. Below are several troubleshooting steps and alternative approaches to improve solubility.

Initial Troubleshooting Steps

1. Sonication and Gentle Heating:

  • Action: After adding the solvent to the amino acid, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (to around 30-40°C) can also be applied.

  • Rationale: Sonication provides energy to break up the crystal lattice of the solid, while gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the amino acid.[1] Be cautious with heating, as excessive temperatures can degrade the amino acid or coupling reagents.

2. In-situ Neutralization and Pre-activation:

  • Action: Before adding the coupling reagent, add the required amount of a non-nucleophilic base (e.g., DIEA) to the suspension of this compound in the solvent. The mixture may become clearer upon neutralization. Following this, add the coupling reagent (e.g., HBTU, HATU) to pre-activate the amino acid.

  • Rationale: The free amine form, generated after neutralization, may have better solubility than the hydrochloride salt. The subsequent formation of the active ester during pre-activation can also improve solubility.

Advanced Troubleshooting: Solvent and Reagent Optimization

3. Utilizing a Stronger Co-Solvent:

  • Action: If solubility issues persist in pure DMF or NMP, consider adding a small percentage of DMSO (e.g., 10-20% v/v) as a co-solvent.

  • Rationale: DMSO is a highly polar aprotic solvent with excellent solvating properties for many protected amino acids.[1] this compound has a reported high solubility in DMSO (100 mg/mL).[1]

4. Switching the Primary Solvent:

  • Action: Substitute DMF with NMP as the primary coupling solvent.

  • Rationale: NMP is generally considered a better solvent for peptide synthesis due to its higher polarity and ability to disrupt secondary structures that can lead to aggregation and poor solvation.

5. Employing Alternative Coupling Reagents:

  • Action: If using a standard coupling reagent like HBTU, consider switching to a more efficient uronium-based reagent like HATU or COMU.

  • Rationale: More reactive coupling reagents can sometimes drive the reaction to completion even with partially undissolved starting material by shifting the equilibrium towards the soluble activated species.

Data Presentation: Solubility of this compound

SolventQuantitative SolubilityQualitative Solubility & Remarks
DMSO 100 mg/mL (354.89 mM)[1]Excellent solubility. Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended for best results.[1]
Methanol Data not availableReported to be soluble.
DMF Data not availableCommonly used, but solubility can be limited. Sonication and gentle warming are often required.
NMP Data not availableGenerally a better solvent than DMF for peptide synthesis due to higher polarity and solvating power.
DCM Data not availablePoor solubility is expected for this polar amino acid derivative.

Experimental Protocols

Protocol 1: Standard Dissolution and Coupling Procedure
  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the appropriate volume of DMF or NMP to achieve the desired concentration (typically 0.2-0.5 M).

  • Add the molar equivalent of a non-nucleophilic base (e.g., DIEA).

  • If the amino acid is not fully dissolved, sonicate the vial for 5-10 minutes.

  • Add the coupling reagent (e.g., HBTU, HATU) and allow the mixture to pre-activate for 1-2 minutes.

  • Transfer the activated amino acid solution to the resin for the coupling reaction.

Protocol 2: Enhanced Solubility Protocol using a Co-solvent
  • Weigh the required amount of this compound into a clean, dry vial.

  • Prepare a solvent mixture of DMF (or NMP) with 10-20% DMSO (v/v).

  • Add the solvent mixture to the amino acid.

  • Add the molar equivalent of a non-nucleophilic base (e.g., DIEA).

  • Sonicate for 5-10 minutes if necessary.

  • Add the coupling reagent and allow for pre-activation.

  • Proceed with the coupling reaction.

Visualizations

experimental_workflow cluster_start Preparation cluster_dissolution Dissolution cluster_activation Activation cluster_coupling Coupling start Start: Weigh this compound add_solvent Add Solvent (DMF, NMP, or Mixture) start->add_solvent add_base Add Base (e.g., DIEA) add_solvent->add_base dissolve Sonication / Gentle Warming add_base->dissolve If not fully dissolved add_coupling_reagent Add Coupling Reagent (e.g., HBTU, HATU) add_base->add_coupling_reagent dissolve->add_coupling_reagent preactivate Pre-activation (1-2 min) add_coupling_reagent->preactivate couple Add to Resin preactivate->couple

Caption: Standard workflow for dissolving and coupling this compound.

troubleshooting_flowchart decision decision action action issue issue start Start: this compound insoluble in DMF/NMP action1 Use Sonication / Gentle Warming start->action1 is_dissolved1 Fully Dissolved? action2 Use DMF/DMSO or NMP/DMSO co-solvent is_dissolved1->action2 No end_success Proceed with Coupling is_dissolved1->end_success Yes action1->is_dissolved1 is_dissolved2 Fully Dissolved? action3 Switch to NMP if using DMF is_dissolved2->action3 No is_dissolved2->end_success Yes action2->is_dissolved2 is_dissolved3 Fully Dissolved? action4 Use stronger coupling reagent (e.g., HATU) is_dissolved3->action4 No is_dissolved3->end_success Yes action3->is_dissolved3 end_fail Consider alternative protecting group strategy action4->end_fail

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Deprotection of Sterically Hindered OtBu Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of sterically hindered tert-butyl ether (OtBu) groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the cleavage of sterically hindered OtBu protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of my sterically hindered OtBu group proving difficult?

Steric hindrance around the tert-butyl ether linkage can significantly hinder the access of reagents, slowing down or preventing the deprotection reaction. The bulky nature of the substrate can make it difficult for the catalytic or stoichiometric reagents to approach the ether oxygen, which is a necessary step for cleavage.

Q2: What are the most common methods for cleaving sterically hindered OtBu ethers?

The most common methods involve the use of strong Brønsted acids, Lewis acids, or radical-mediated approaches.[1]

  • Brønsted Acids: Trifluoroacetic acid (TFA) is a widely used strong acid for OtBu cleavage, often in dichloromethane (DCM) as a solvent.[1] Anhydrous hydrogen chloride (HCl) in an organic solvent is another effective option.[1]

  • Lewis Acids: Lewis acids like zinc bromide (ZnBr₂), ferric chloride (FeCl₃), and cerium(III) chloride (CeCl₃) can facilitate deprotection, sometimes offering better selectivity compared to strong Brønsted acids.[2][3]

  • Radical-Mediated Methods: The combination of tris(4-bromophenyl)amminium radical cation (commonly known as "magic blue") and triethylsilane offers a mild alternative for OtBu deprotection.[4][5]

Q3: Can I selectively deprotect a sterically hindered OtBu group in the presence of other acid-labile protecting groups?

Achieving selectivity can be challenging, but it is possible under certain conditions. The choice of reagent is critical. For instance, ZnBr₂ in DCM has been reported to selectively cleave OtBu esters in the presence of Fmoc-protected amines.[1] Careful optimization of the reaction conditions, such as temperature and reaction time, is crucial for achieving the desired selectivity.

Q4: What are common side reactions during the deprotection of sterically hindered OtBu groups?

A primary side reaction is the alkylation of nucleophilic functional groups within the substrate by the liberated tert-butyl cation.[6] In peptide synthesis, for example, the indole ring of tryptophan is particularly susceptible to this side reaction. Incomplete deprotection is also a common issue, leading to a mixture of starting material and the desired product.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the deprotection of sterically hindered OtBu groups and provides actionable solutions.

Problem Potential Cause Suggested Solution Citation
Incomplete or No Reaction Insufficient acid strength or concentration: The reagent may not be strong enough to overcome the steric hindrance.Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl to TFA).[6]
Steric hindrance: The bulky nature of the substrate is preventing reagent access.Consider using a less sterically demanding Lewis acid or a radical-based deprotection method. Prolonging the reaction time or increasing the temperature may also be beneficial, but should be monitored carefully for side reactions.[7]
Low reaction temperature: The reaction kinetics are too slow at the current temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[6]
Formation of Side Products (e.g., t-butylation of other functional groups) Reactive tert-butyl cation: The liberated tert-butyl cation is reacting with other nucleophilic sites on the molecule.Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.[6][8]
Reaction conditions are too harsh: High acid concentration or temperature can promote side reactions.Attempt the deprotection under milder conditions. This could involve using a weaker acid, a Lewis acid, or a non-acidic method.[9]
Low Yield Product degradation: The desired product may be unstable under the deprotection conditions.Use milder deprotection methods. For example, aqueous phosphoric acid is considered an environmentally benign and mild reagent.[4][5] If using strong acid, minimize the reaction time and work up the reaction as soon as it is complete.
Difficult purification: The product may be difficult to separate from byproducts or remaining starting material.Optimize the purification protocol. This may involve trying different chromatography conditions or crystallization.

Quantitative Data Summary

The following tables summarize quantitative data for various OtBu deprotection methods, providing a basis for comparison.

Table 1: Lewis Acid-Mediated Deprotection of Fmoc-Asp(OtBu)-OMe [2]

EntryLewis AcidEquivalentsSolventTime (h)Yield (%)
1FeCl₃1.5DCM480
2ZnBr₂5DCM2475
3ZnCl₂5DCM7270
4CuCl₂5DCM72No reaction

Table 2: Deprotection of tert-Butyl Ethers with Various Reagents

SubstrateReagentSolventTemperatureTimeYield (%)Citation
tert-butyl benzoatePowdered KOHTHFAmbient-Excellent[4][10]
Various OtBu ethersAqueous H₃PO₄---High[4][5]
Various OtBu ethersMagic Blue, Et₃SiH-Mild-High[4][5]
Fmoc-Asp(OtBu)-OMeFeCl₃ (1.5 equiv)DCMRoom Temp4 h80[2]
Various OtBu estersZnBr₂CH₂Cl₂---[3]
Various OtBu ethersCeCl₃·7H₂O/NaIAcetonitrile---[5]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed OtBu Deprotection with TFA [1]

  • Dissolve the OtBu-protected substrate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Purify the crude product by standard methods (e.g., column chromatography, crystallization).

Protocol 2: Selective OtBu Cleavage using ZnBr₂ [1]

  • Dissolve the OtBu-protected substrate in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (typically 1.5-5 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Deprotection using "Magic Blue" and Triethylsilane [1]

  • Dissolve the OtBu-protected substrate in dichloromethane (DCM).

  • Add a catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue").

  • Add triethylsilane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the resulting product by standard chromatographic techniques.

Visualizations

Deprotection_Workflow cluster_start Start cluster_decision Method Selection cluster_methods Deprotection Conditions cluster_monitoring Reaction Monitoring cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Sterically Hindered OtBu-Protected Compound Decision Select Deprotection Method Start->Decision Acid Strong Acid (e.g., TFA, HCl) Decision->Acid Acid-labile groups absent LewisAcid Lewis Acid (e.g., ZnBr₂, FeCl₃) Decision->LewisAcid Selectivity required Radical Radical Method (e.g., Magic Blue) Decision->Radical Mild conditions needed Monitor Monitor Reaction (TLC, LC-MS) Acid->Monitor LewisAcid->Monitor Radical->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction/ Side Products Complete->Incomplete No Success Successful Deprotection Complete->Success Yes Troubleshoot Troubleshoot: - Adjust Conditions - Add Scavengers - Change Method Incomplete->Troubleshoot Troubleshoot->Decision

Caption: A general workflow for the deprotection of sterically hindered OtBu groups.

Troubleshooting_Logic Problem Problem Encountered Incomplete Incomplete Deprotection Problem->Incomplete SideProducts Side Product Formation Problem->SideProducts LowYield Low Yield Problem->LowYield Cause1 Insufficient Reagent Activity Incomplete->Cause1 Cause2 Steric Hindrance Incomplete->Cause2 Cause3 Reactive Intermediates SideProducts->Cause3 LowYield->Cause2 Cause4 Product Instability LowYield->Cause4 Solution1 Increase Reagent Concentration/ Switch to Stronger Reagent Cause1->Solution1 Solution2 Increase Temperature/ Prolong Reaction Time/ Change to Less Bulky Reagent Cause2->Solution2 Solution3 Add Scavengers Cause3->Solution3 Solution4 Use Milder Conditions/ Optimize Workup Cause4->Solution4

Caption: A logical diagram for troubleshooting common issues in OtBu deprotection.

References

H-Asp(OtBu)-OtBu.HCl stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Asp(OtBu)-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of common issues encountered during the use of this reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, long-term storage at -20°C is recommended.[1] Solutions of the compound have different storage requirements. For instance, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot solutions after preparation.[2] All storage should be in sealed containers, away from moisture.[2]

Q2: What are the primary stability concerns with this compound?

A2: The main stability issue for this compound is the hydrolysis of the tert-butyl ester groups. These groups are sensitive to acidic conditions, which can cause them to cleave and form the corresponding carboxylic acids. This degradation can be accelerated by the presence of water and elevated temperatures. The compound is supplied as a hydrochloride salt, which means it can create a mildly acidic environment when dissolved in certain solvents, potentially contributing to its own degradation over time.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation, specifically the hydrolysis of one or both tert-butyl esters, can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which will show the appearance of new peaks corresponding to the mono-ester and the fully deprotected aspartic acid. Mass spectrometry can also be used to identify the molecular weights of these degradation products. For a quick check, Thin Layer Chromatography (TLC) might reveal the presence of more polar impurities (the carboxylic acids) that are not present in a fresh sample.

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in methanol.[3] It is also soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL, although this may require sonication.[2] When using DMSO, it is important to use a fresh, anhydrous grade, as DMSO is hygroscopic and the presence of water can promote hydrolysis of the ester groups.[2]

Troubleshooting Guide

Issue 1: Inconsistent or Poor Yields in Subsequent Reactions (e.g., Peptide Coupling)
  • Possible Cause: Degradation of this compound due to improper storage or handling. The presence of partially or fully hydrolyzed starting material will lead to a lower effective concentration of the desired reactant and introduce impurities that can interfere with the reaction.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from moisture.

    • Assess Purity: Before use, check the purity of the this compound lot using HPLC or TLC. Compare the chromatogram to a reference standard or a previously validated batch.

    • Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the reagent.

    • Solvent Choice: When preparing solutions, use anhydrous solvents to minimize hydrolysis. If using DMSO, use a newly opened bottle.

Issue 2: Appearance of Unexpected Byproducts in Peptide Synthesis
  • Possible Cause 1: Aspartimide Formation. This is a very common and significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving aspartic acid residues, particularly when the following amino acid is glycine, asparagine, or serine. The protected aspartic acid side chain can form a cyclic imide, which can lead to a mixture of byproducts that are difficult to separate from the desired peptide.

  • Troubleshooting Steps for Aspartimide Formation:

    • Use Optimized Protecting Groups: For problematic sequences, consider using alternative side-chain protecting groups for aspartic acid that are designed to minimize aspartimide formation.

    • Modify Deprotection Conditions: The use of piperidine for Fmoc deprotection can promote aspartimide formation. Adding an acidic additive like formic acid to the piperidine solution can help to suppress this side reaction.

    • Employ Sterically Hindered Esters: Using bulkier ester protecting groups on the aspartic acid side chain can sterically hinder the formation of the aspartimide ring.

    • Incorporate Dipeptides: In some cases, using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Gly-OH, can help to reduce aspartimide formation at that specific junction.

  • Possible Cause 2: Premature Deprotection of Tert-Butyl Groups. If acidic conditions are used during the synthesis for other purposes, it could lead to the premature removal of the tert-butyl protecting groups from the aspartic acid residue.

  • Troubleshooting Steps for Premature Deprotection:

    • Review Synthesis Protocol: Carefully examine all steps of your synthesis to ensure that no unintended acidic reagents or conditions are being introduced.

    • Choice of Linker and Protecting Groups: Ensure that the side-chain protecting groups and the resin linker are compatible and that their cleavage conditions are orthogonal to the stability of the tert-butyl esters.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CLong-termSealed container, away from moisture.[1]
Solution in Solvent -20°C1 monthSealed container, away from moisture.[2]
Solution in Solvent -80°C6 monthsSealed container, away from moisture.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC

This protocol provides a method to assess the stability of this compound under simulated experimental conditions.

1. Objective: To quantify the rate of hydrolysis of this compound at different pH values over time.

2. Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer (pH 5, 7, and 9)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

3. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a known volume of acetonitrile to create a stock solution of 1 mg/mL.
  • Prepare Test Solutions: For each pH value to be tested (5, 7, and 9), dilute the stock solution with the corresponding phosphate buffer to a final concentration of 0.1 mg/mL.
  • Time Zero (T0) Analysis: Immediately after preparing the test solutions, inject an aliquot of each into the HPLC system to obtain the initial purity profile.
  • Incubation: Store the remaining test solutions at a controlled temperature (e.g., room temperature or 37°C).
  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution and inject it into the HPLC.
  • HPLC Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A suitable gradient to separate the starting material from its potential hydrolysis products (e.g., 10-90% B over 20 minutes).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Data Analysis: For each time point and pH, calculate the percentage of the peak area corresponding to this compound relative to the total peak area of the parent compound and its degradation products. Plot the percentage of intact this compound against time for each pH to determine the stability profile.

Visualizations

TroubleshootingWorkflow start Experiment Start: Poor Yield or Unexpected Byproducts check_storage 1. Verify Storage Conditions of this compound start->check_storage purity_analysis 2. Assess Purity of Starting Material (e.g., via HPLC) check_storage->purity_analysis is_pure Is the starting material pure? purity_analysis->is_pure use_new_reagent Action: Use a fresh, validated lot of this compound is_pure->use_new_reagent No review_protocol 3. Review Experimental Protocol is_pure->review_protocol Yes use_new_reagent->start Restart Experiment is_peptide_synthesis Is the experiment peptide synthesis? review_protocol->is_peptide_synthesis check_aspartimide 4a. Investigate Aspartimide Formation is_peptide_synthesis->check_aspartimide Yes check_other_issues 4b. Investigate other reaction parameters (solvents, reagents, temperature) is_peptide_synthesis->check_other_issues No optimize_synthesis Action: Modify SPPS conditions (e.g., additives in deprotection, alternative protecting groups) check_aspartimide->optimize_synthesis end_success Problem Resolved optimize_synthesis->end_success resolve_other Action: Optimize other reaction conditions check_other_issues->resolve_other resolve_other->end_success

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Minimizing Asparagine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aspartic acid (Asp) racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why does it lead to racemization?

Aspartimide formation is a significant side reaction during Fmoc-based solid-phase peptide synthesis (SPPS).[1] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[1] This reaction is particularly favored under the basic conditions used for Fmoc group removal, such as treatment with piperidine.[1] The resulting five-membered succinimide ring is known as an aspartimide.[1] This cyclic intermediate is problematic because its subsequent opening by nucleophiles (like piperidine or water) can occur at two positions, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[1][2][3] Crucially, the formation of the aspartimide intermediate can lead to the loss of the original stereochemistry at the α-carbon of the aspartic acid, resulting in racemization (a mixture of L- and D-aspartyl residues).[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The tendency for aspartimide formation is highly dependent on the amino acid sequence.[1] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][2]

  • Asp-Asn (D-N) [1]

  • Asp-Ser (D-S) [1]

  • Asp-Thr (D-T) [1]

  • Asp-Arg (D-R) [1]

Q3: How can I detect and quantify aspartic acid racemization?

Detecting and quantifying aspartic acid racemization typically involves chromatographic methods that can separate the different stereoisomers. High-Performance Liquid Chromatography (HPLC) is a common technique used for this purpose.[4][5] The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent to form diastereomers that can be separated on a standard HPLC column.[4] Gas chromatography (GC) can also be used for this analysis.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant racemization detected in an Asp-containing peptide. Aspartimide formation. The primary cause of aspartic acid racemization is the formation of an aspartimide intermediate, which is promoted by the basic conditions of Fmoc deprotection.[1][2]
Inappropriate side-chain protecting group. The standard tert-butyl (tBu) protecting group for the Asp side chain may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[3]
Standard Fmoc deprotection conditions are too harsh. Repeated exposure to 20% piperidine in DMF can promote aspartimide formation.[2]
Elevated temperature during synthesis. Higher temperatures can accelerate the rate of aspartimide formation.[1]
Difficulty purifying the target peptide from isomers. Co-elution of α- and β-aspartyl peptides. The byproducts of aspartimide formation, particularly the β-aspartyl and epimerized α-aspartyl peptides, often have very similar chromatographic properties to the desired product, making purification challenging.[1][7]

Data on Aspartimide Formation with Different Protecting Groups

The choice of the side-chain protecting group for aspartic acid can significantly impact the extent of aspartimide formation. Bulkier protecting groups can sterically hinder the cyclization reaction.

Asp Side-Chain Protecting Group Model Peptide Sequence Conditions Desired Peptide (%)
OtBuVKDGYI20% Piperidine/DMFData not available in provided snippets
OMpeVKDGYI20% Piperidine/DMFData not available in provided snippets
OBnoVKDGYI20% Piperidine/DMFData not available in provided snippets

Quantitative data for direct comparison in a table was not available in the search results. However, it is generally reported that bulkier protecting groups like OMpe and the use of novel protecting groups like OBno significantly reduce aspartimide formation compared to the standard OtBu group.[7][8]

Experimental Protocols

Protocol 1: Fmoc-Deprotection with Reduced Aspartimide Formation

This protocol incorporates an additive to the deprotection solution to suppress aspartimide formation.

Materials:

  • Peptide-resin

  • Dimethylformamide (DMF)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • Deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF[1]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]

  • Deprotection: Drain the DMF and add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.

  • Reaction: Gently agitate the resin for 2 x 10 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).[1]

Protocol 2: Coupling of a Protected Aspartic Acid Residue

This protocol describes the coupling of an Fmoc-protected aspartic acid with a modified side-chain protecting group designed to minimize racemization.

Materials:

  • Deprotected peptide-resin

  • Fmoc-Asp(OBno)-OH (1.0 eq)[7]

  • Coupling reagent (e.g., HBTU, 0.95 eq)[1]

  • Base (e.g., DIPEA, 2.0 eq)[1]

  • DMF

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[1]

Visualizing the Problem and Solutions

Aspartimide_Formation_Mechanism Mechanism of Aspartimide Formation and Racemization Peptide Peptide with L-Asp(OtBu) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide->Deprotection Base Treatment Aspartimide Aspartimide Intermediate (Loss of Stereochemistry) Deprotection->Aspartimide Intramolecular Cyclization Hydrolysis Nucleophilic Attack (Piperidine or H2O) Aspartimide->Hydrolysis Ring Opening Alpha_Peptide α-Aspartyl Peptide (L and D forms) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (L and D forms) Hydrolysis->Beta_Peptide

Caption: Mechanism of Aspartimide Formation and Racemization

Mitigation_Strategies Strategies to Minimize Aspartic Acid Racemization Racemization_Problem Aspartic Acid Racemization Solution Minimization Strategies Racemization_Problem->Solution Protecting_Groups Use Bulky Side-Chain Protecting Groups (e.g., OMpe, OBno) Solution->Protecting_Groups Deprotection_Conditions Modify Deprotection Conditions (e.g., Add HOBt, Use Piperazine) Solution->Deprotection_Conditions Backbone_Protection Backbone Protection (e.g., Dmb, Hmb) Solution->Backbone_Protection Alternative_Chemistry Alternative Nα-Protecting Groups (Cleavable under non-basic conditions) Solution->Alternative_Chemistry

Caption: Strategies to Minimize Aspartic Acid Racemization

References

Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Asp(OtBu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal cleavage of peptides containing the Asp(OtBu) protecting group.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing Asp(OtBu), offering step-by-step solutions to improve peptide yield and purity.

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete Cleavage: The cleavage cocktail may not be strong enough or the reaction time too short.1. Extend Cleavage Time: Increase the cleavage time in increments of 30 minutes, monitoring the reaction progress. For many peptides, a 2-4 hour cleavage is sufficient.[1] 2. Optimize TFA Concentration: Ensure a high concentration of Trifluoroacetic Acid (TFA), typically 95%, is used in the cleavage cocktail.[1][2] 3. Resin Washing: Before cleavage, ensure the resin is thoroughly washed with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF).[3] After cleavage, wash the resin with additional fresh cleavage cocktail to recover any remaining peptide.[3]
Peptide Precipitation Issues: The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether).1. Check Supernatant: After centrifugation, check the ether supernatant for any dissolved peptide.[3] 2. Use Alternative Solvents: Consider using methyl-tert-butyl ether (MTBE) for precipitation, which can sometimes improve recovery. 3. Lower Precipitation Temperature: Ensure the ether is ice-cold to maximize peptide precipitation.
Presence of Impurities (e.g., Aspartimide Formation) Base-Catalyzed Cyclization: Aspartimide formation is a major side reaction for Asp-containing peptides, particularly at Asp-Gly, Asp-Ser, and Asp-Asn sequences.[4] This occurs during Fmoc deprotection with piperidine.1. Modified Fmoc Deprotection: Add a small amount of acid (e.g., 0.1 M HOBt or 1-5% formic acid) to the piperidine deprotection solution to suppress aspartimide formation during synthesis.[5][6] 2. Use Alternative Protecting Groups: For particularly problematic sequences, consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH instead of Fmoc-Asp(OtBu)-OH.[3]
Acid-Catalyzed Side Reactions during Cleavage: The highly acidic cleavage conditions can promote aspartimide formation and other side reactions.1. Optimize Cleavage Time: Minimize the cleavage time to what is necessary for complete deprotection to reduce exposure to strong acid. 2. Lower Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can sometimes reduce the rate of side reactions.
Incomplete Removal of Other Protecting Groups (e.g., Pbf from Arg) Insufficient Scavenging or Cleavage Time: Protecting groups on other sensitive amino acids may require specific scavengers and longer cleavage times for complete removal.1. Use Appropriate Scavengers: For peptides containing Arg(Pbf), Trp(Boc), Cys(Trt), or Met, a standard cleavage cocktail of TFA/TIS/H2O may be insufficient.[7][8][9] Utilize a more robust cocktail containing scavengers like 1,2-ethanedithiol (EDT) or thioanisole.[7][10] 2. Extend Cleavage Duration: Some protecting groups, like Pbf on arginine, may require longer cleavage times of up to 4 hours for complete removal.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about when cleaving peptides with Asp(OtBu)?

A1: The primary side reaction is the formation of aspartimide. This is an intramolecular cyclization that occurs under both basic conditions (during Fmoc deprotection) and acidic conditions (during final cleavage).[4][5][12] Aspartimide formation can lead to the desired α-peptide, the undesired β-peptide isomer, and racemization at the aspartic acid residue.[4]

Q2: What is a standard cleavage cocktail for peptides containing Asp(OtBu)?

A2: A commonly used standard cleavage cocktail, often referred to as "Reagent B," consists of:

  • Trifluoroacetic Acid (TFA): 88% (v/v)

  • Phenol: 5% (w/v)

  • Water: 5% (v/v)

  • Triisopropylsilane (TIS): 2% (v/v)[10]

This cocktail is suitable for peptides that do not contain other sensitive residues like Cys or Met.

Q3: When should I use a more specialized cleavage cocktail?

A3: A more specialized cocktail is necessary when your peptide contains other sensitive amino acids that are prone to modification by the reactive carbocations generated during cleavage.

Sensitive Residue(s) Recommended Cocktail Components Rationale
Cys, Met, Trp, Tyr TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) (Reagent K)[10]Thioanisole and EDT are potent scavengers that protect sulfhydryl and indole side chains from alkylation.[7]
Arg(Pbf/Pmc/Mtr) TFA (94%), Water (2.5%), EDT (2.5%), Thioanisole (1%) (Reagent R)[10]These scavengers are particularly effective at scavenging byproducts from the cleavage of sulfonyl-based protecting groups on arginine.
Trp(Boc) TFA, TIS, Water, EDTEDT is highly efficient at preventing the t-butylation of the tryptophan indole ring.[7]

Q4: How can I minimize aspartimide formation during the synthesis (Fmoc deprotection) stage?

A4: Minimizing aspartimide formation during synthesis is crucial for obtaining a high-purity final product. Strategies include:

  • Addition of Acid to Deprotection Solution: Adding a weak acid like 0.1 M HOBt or small amounts of formic acid (1-5%) to the 20% piperidine in DMF solution can significantly reduce aspartimide formation.[5][6]

  • Use of Alternative Protecting Groups: For sequences highly prone to this side reaction (e.g., Asp-Gly), using a different side-chain protecting group for Aspartic acid, such as OMpe (3-methyl-1-penten-3-yl), can be beneficial.[3]

  • Backbone Protection: Utilizing dipeptide building blocks with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively prevent aspartimide formation at Asp-Gly sequences.[13]

Experimental Protocols

Protocol 1: Standard Cleavage of an Asp(OtBu)-Containing Peptide

This protocol is suitable for peptides without other sensitive residues.

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS) fresh. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Filtration: Filter the cleavage mixture into a clean collection tube. Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation: Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Store the precipitation mixture at -20°C for at least 30 minutes. Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet twice with cold ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and analyze by RP-HPLC and mass spectrometry. Purify the peptide as required.

Protocol 2: Optimized Cleavage for Peptides with Multiple Sensitive Residues

This protocol is designed for peptides containing Asp(OtBu) along with other sensitive residues like Cys, Met, or Trp.

  • Resin Preparation and Washing: Follow steps 1 and 2 from Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a robust cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. The optimal time should be determined empirically.

  • Peptide Filtration, Precipitation, Isolation, and Drying: Follow steps 5-8 from Protocol 1.

  • Analysis and Purification: Follow step 9 from Protocol 1.

Visualizations

Aspartimide_Formation Peptide_Resin Peptide-Resin with Asp(OtBu) Deprotection Fmoc Deprotection (Piperidine) Peptide_Resin->Deprotection Cleavage Acid Cleavage (TFA) Peptide_Resin->Cleavage Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Base-catalyzed Cleavage->Aspartimide Acid-catalyzed Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Isomer Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization

Caption: Pathway of aspartimide formation during peptide synthesis.

Cleavage_Workflow Start Start: Peptide-Resin Wash_Resin Wash Resin with DCM Start->Wash_Resin Prepare_Cocktail Prepare Fresh Cleavage Cocktail Wash_Resin->Prepare_Cocktail Cleavage Cleavage Reaction (2-4h) Prepare_Cocktail->Cleavage Filter Filter and Wash Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Peptide (Centrifugation) Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Analyze Analyze (HPLC, MS) and Purify Dry->Analyze End End: Purified Peptide Analyze->End

Caption: General workflow for peptide cleavage and deprotection.

Cocktail_Selection Start Peptide Sequence Analysis Sensitive_Residues Contains Cys, Met, Trp, or Arg(Pbf)? Start->Sensitive_Residues Standard_Cocktail Use Standard Cocktail (e.g., Reagent B) Sensitive_Residues->Standard_Cocktail No Specialized_Cocktail Use Specialized Cocktail (e.g., Reagent K or R) Sensitive_Residues->Specialized_Cocktail Yes

References

Validation & Comparative

A Comparative Guide to Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis: H-Asp(OtBu)-OtBu.HCl vs. Fmoc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice of protecting groups for trifunctional amino acids like aspartic acid is particularly critical to mitigate side reactions and ensure high purity of the final product. This guide provides a detailed comparison of two commercially available aspartic acid derivatives: the standard N-α-Fmoc protected Fmoc-Asp(OtBu)-OH and the less conventional H-Asp(OtBu)-OtBu.HCl .

This comparison focuses on their respective performance in SPPS, highlighting key aspects such as coupling efficiency, propensity for side reactions like aspartimide formation, and overall impact on peptide purity. While extensive experimental data is available for Fmoc-Asp(OtBu)-OH, allowing for a thorough evaluation of its performance, there is a notable lack of published experimental data on the direct use of this compound in SPPS. Therefore, the comparison for this compound is based on its chemical properties and theoretical considerations within the SPPS workflow.

Performance at a Glance: A Comparative Summary

The following table summarizes the key performance parameters of this compound and Fmoc-Asp(OtBu)-OH in SPPS.

Performance ParameterThis compoundFmoc-Asp(OtBu)-OH
Coupling Efficiency Theoretical: May require in-situ N-terminal protection or specific coupling strategies. Data not available in the searched literature.Generally good, but can be sequence-dependent.[1]
Racemization Risk Data not available in the searched literature.Low under standard coupling conditions, but can increase with certain activation methods and in the presence of aspartimide formation.[1]
Aspartimide Formation Theoretical: Potentially lower risk if the N-terminal is protected in a way that prevents cyclization. Data not available.High risk, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences, leading to impurities.[1][2]
Final Peptide Purity Data not available in the searched literature.Can be high with optimized protocols, but often compromised by aspartimide-related impurities.[2]
Cost-Effectiveness Data not available for process comparison.Generally cost-effective for standard synthesis, but costs can increase with the need for specialized reagents to suppress side reactions.[1]

Delving Deeper: Chemical Strategies and Experimental Considerations

Fmoc-Asp(OtBu)-OH: The Industry Standard and Its Challenges

Fmoc-Asp(OtBu)-OH is the most commonly used derivative for incorporating aspartic acid residues in Fmoc-based SPPS.[3][4] The tert-butyl (OtBu) group provides acid-labile side-chain protection, compatible with the mild base-labile deprotection of the N-α-Fmoc group.

However, the use of Fmoc-Asp(OtBu)-OH is notoriously associated with the formation of a succinimide intermediate known as aspartimide .[2][5] This side reaction is catalyzed by the piperidine used for Fmoc deprotection and leads to a cascade of impurities, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[2] The risk of aspartimide formation is sequence-dependent, with Asp-Gly and Asp-Ser motifs being particularly susceptible.[1]

Several strategies have been developed to mitigate aspartimide formation when using Fmoc-Asp(OtBu)-OH, including:

  • Use of bulkier side-chain protecting groups: Replacing OtBu with groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) can sterically hinder the cyclization reaction.

  • Backbone protection: Incorporating a protecting group on the nitrogen of the subsequent amino acid, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent aspartimide formation.[1]

  • Modified deprotection conditions: Using additives like 1-hydroxybenzotriazole (HOBt) in the piperidine solution or employing alternative bases like piperazine can reduce the rate of aspartimide formation.[6]

This compound: A Theoretical Perspective

This compound is a di-tert-butyl ester of aspartic acid, presented as a hydrochloride salt. Its direct application in a standard Fmoc-SPPS workflow is not straightforward due to the free N-terminal amino group. This would lead to uncontrolled polymerization during the coupling step.

Theoretically, this compound could be utilized in SPPS through several non-standard approaches:

  • In-situ N-terminal protection: The free amine could be protected with an Fmoc or other suitable group immediately before coupling. However, this adds an extra step to the synthesis cycle and may not be as efficient as using the pre-formed Fmoc-Asp(OtBu)-OH.

  • As a dipeptide mimetic: In specific synthetic strategies, it might be used to introduce a protected aspartic acid at the N-terminus of a peptide fragment, which is then used in fragment condensation.

  • Boc-based SPPS: While the prompt specifies a comparison within the context of what is generally Fmoc-SPPS, it's worth noting that this building block, after neutralization, could potentially be used in Boc-SPPS where the N-terminus is protected in each cycle.

Without experimental data, the potential advantages of this compound in SPPS remain speculative. One could hypothesize that if a suitable in-situ protection strategy were employed that did not involve a base-labile group, the risk of base-catalyzed aspartimide formation could be reduced. However, this remains to be demonstrated experimentally.

Experimental Protocols

Standard Protocol for Fmoc-Asp(OtBu)-OH in Automated SPPS

This protocol outlines the general steps for incorporating Fmoc-Asp(OtBu)-OH into a peptide sequence using an automated peptide synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). A typical cycle involves a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10 minutes) to ensure complete removal of the Fmoc group.[7]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.[1]

  • Coupling:

    • Prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[1][7]

    • Pre-activate the amino acid solution for 2-5 minutes.[7]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[1]

  • Washing: Wash the resin with DMF.[1]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.[1]

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Due to the lack of specific protocols in the searched literature for this compound in SPPS, a detailed experimental protocol cannot be provided.

Visualizing the Workflow and Chemical Logic

To better understand the experimental workflow and the chemical differences, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid coupled Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation Peptide_Fmoc Peptide-Asp(OtBu)-X-Resin N-terminal Fmoc Deprotection Fmoc Deprotection (Piperidine) Peptide_Fmoc->Deprotection Peptide_Free_Amine Peptide-Asp(OtBu)-X-Resin Free N-terminal Amine Deprotection->Peptide_Free_Amine Cyclization Intramolecular Cyclization Peptide_Free_Amine->Cyclization Base-catalyzed Aspartimide Peptide-Aspartimido-X-Resin Succinimide Ring Cyclization->Aspartimide Hydrolysis Hydrolysis/ Piperidinolysis Aspartimide->Hydrolysis Impurities α-peptide (racemized) β-peptide Hydrolysis->Impurities

Caption: Pathway of aspartimide formation during Fmoc-SPPS.

Conclusion

The choice between this compound and Fmoc-Asp(OtBu)-OH for SPPS is, in practice, a choice between a non-standard building block with a theoretical potential for altered side-reaction profiles and a well-established, albeit challenging, standard reagent.

Fmoc-Asp(OtBu)-OH remains the industry standard due to its straightforward integration into existing Fmoc-SPPS protocols. However, researchers must be prepared to address the significant challenge of aspartimide formation, which may require sequence-specific optimization, the use of specialized reagents, or alternative protecting group strategies, potentially increasing the complexity and cost of the synthesis.

This compound, on the other hand, represents an unconventional choice for which there is a lack of established protocols and performance data in the scientific literature. Its use would necessitate considerable methods development, including the implementation of an efficient in-situ N-terminal protection strategy. While it theoretically offers a potential route to circumvent base-catalyzed aspartimide formation, this advantage is purely speculative without supporting experimental evidence.

For most applications, particularly in drug development and routine peptide synthesis, the well-understood challenges of Fmoc-Asp(OtBu)-OH, coupled with the array of available mitigation strategies, make it the more practical and reliable choice. The use of this compound would be reserved for highly specialized applications where the development of a novel synthetic route is warranted and the potential benefits are deemed to outweigh the significant process development required. Further research into the application and performance of this compound in SPPS is needed to fully evaluate its potential as a viable alternative to the current standard.

References

A Researcher's Guide to Aspartic Acid Incorporation: Comparing Alternatives to H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise incorporation of aspartic acid into synthetic peptides is a critical step, often fraught with challenges. The standard building block, H-Asp(OtBu)-OtBu.HCl, while widely used, is notoriously prone to aspartimide formation, a side reaction that can lead to a cascade of impurities, including α- and β-peptide linkages and racemization. This guide provides an objective comparison of alternative strategies and reagents designed to mitigate these issues, supported by experimental data and detailed protocols to inform your synthetic strategy.

The primary challenge during the incorporation of aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS) arises from the base-catalyzed intramolecular cyclization of the aspartic acid residue. This is particularly problematic during the repeated piperidine treatments required for Fmoc group removal. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly and Asp-Asn motifs being especially susceptible.

Performance Comparison of Aspartic Acid Protecting Groups

To address the challenge of aspartimide formation, a variety of alternative protecting groups for the β-carboxyl group of aspartic acid have been developed. These alternatives primarily focus on increasing steric hindrance around the side chain to disfavor the cyclization reaction. The following tables summarize the quantitative performance of these alternatives compared to the standard OtBu group.

Table 1: Comparison of Aspartimide Formation and Desired Peptide Yield

Protecting GroupDerivative% Aspartimide-Related Impurities (Stress Test)% Desired Peptide (Stress Test)Key AdvantagesDisadvantages
Standard Fmoc-Asp(OtBu)-OHHighLowStandard, well-established.[1]Prone to aspartimide formation.[1]
Bulky Esters Fmoc-Asp(OMpe)-OHModerateModerateReduced aspartimide formation compared to OtBu.[2]Higher cost, slightly slower coupling kinetics.[1]
Fmoc-Asp(OEpe)-OHLowHighSignificant reduction in aspartimide formation.[3]Higher cost.
Fmoc-Asp(OPhp)-OHVery LowHighExcellent suppression of aspartimide formation.[3]Higher cost.
Fmoc-Asp(OBno)-OHNegligibleVery HighVirtually eliminates aspartimide formation.Highest cost among bulky esters.
Orthogonal Fmoc-Asp(OAll)-OHSequence DependentSequence DependentAllows for selective on-resin side-chain deprotection.[4]Requires palladium catalyst for removal.
Fmoc-Asp(O-2-PhiPr)-OHSequence DependentSequence DependentCleavable under very mild acidic conditions.[5]Higher cost.
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OHNegligibleVery HighPrevents aspartimide formation by protecting the backbone amide.[1]Limited to specific dipeptide sequences, higher cost.[1]

*Stress Test Conditions: Based on the synthesis of a model peptide highly prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) with extended piperidine treatment to simulate a lengthy synthesis. Actual values may vary based on sequence and conditions.[3]

Table 2: Chiral Stability of Aspartic Acid Derivatives

Derivative% D-Aspartate Formation (in VKDGYI peptide)
Fmoc-Asp(OtBu)-OHHigh
Fmoc-Asp(OMpe)-OHModerate
Fmoc-Asp(OBno)-OHLow

Data summarized from comparative studies on the scorpion toxin II peptide fragment (VKDXYI), where aspartimide formation is known to contribute to racemization.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asp(Side Chain Protected)-OH

This protocol is a general guideline for the coupling of the various aspartic acid derivatives. Adjustments may be necessary based on the specific derivative and peptide sequence.

Materials:

  • Fmoc-protected Aspartic Acid derivative (e.g., Fmoc-Asp(OBno)-OH)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asp derivative (3 eq.), coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. For bulky protecting groups, a double coupling may be beneficial to ensure complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 2: Deprotection of Orthogonal Protecting Groups

A. Allyl (OAll) Group Removal:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as phenylsilane (15 eq.) in DCM.

  • Add the solution to the resin and agitate at room temperature for 2 hours.

  • Wash the resin thoroughly with DCM and DMF.

B. 2-Phenylisopropyl (O-2-PhiPr) Group Removal:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 1% TFA in DCM for 10-15 minutes.[5]

  • Repeat the treatment.

  • Wash the resin with DCM and DMF, followed by a neutralization step with a solution of 10% DIPEA in DMF.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental design and biological context, the following diagrams have been generated.

G Experimental Workflow for Comparing Aspartic Acid Derivatives cluster_synthesis Peptide Synthesis cluster_analysis Analysis start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling_otbu Couple Fmoc-Asp(OtBu)-OH deprotection->coupling_otbu Control Arm coupling_alt Couple Alternative (e.g., Fmoc-Asp(OBno)-OH) deprotection->coupling_alt Experimental Arm elongation_otbu Peptide Elongation coupling_otbu->elongation_otbu elongation_alt Peptide Elongation coupling_alt->elongation_alt cleavage_otbu Cleavage from Resin (TFA Cocktail) elongation_otbu->cleavage_otbu cleavage_alt Cleavage from Resin (TFA Cocktail) elongation_alt->cleavage_alt hplc_otbu RP-HPLC Analysis (Crude Peptide) cleavage_otbu->hplc_otbu hplc_alt RP-HPLC Analysis (Crude Peptide) cleavage_alt->hplc_alt ms_otbu Mass Spectrometry (Identify Byproducts) hplc_otbu->ms_otbu ms_alt Mass Spectrometry (Identify Byproducts) hplc_alt->ms_alt comparison Compare Purity, Yield, and Side Products ms_otbu->comparison ms_alt->comparison

Caption: Comparative experimental workflow for evaluating Asp alternatives.

The choice of an appropriate aspartic acid derivative is particularly crucial in the synthesis of therapeutic peptides, such as GLP-1 analogs, where purity and stability are paramount. Aspartic acid residues can play a key role in receptor binding and the overall conformation of the peptide.

Simplified GLP-1 Receptor Signaling Pathway cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor G_protein Gs Protein GLP1R->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion GLP1 GLP-1 Analog (contains Asp residues) GLP1->GLP1R Binding G_protein->AC Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation downstream Downstream Effects (e.g., Insulin Secretion) PKA->downstream Phosphorylation Events

Caption: Role of Asp in GLP-1 signaling.

Conclusion

The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While the standard this compound is a cost-effective option for sequences not prone to this side reaction, a range of superior alternatives are available for more challenging syntheses. Bulky ester protecting groups, particularly Fmoc-Asp(OBno)-OH, offer a significant reduction in aspartimide formation and racemization with a straightforward synthetic protocol. For applications requiring selective side-chain modification, orthogonal protecting groups like Fmoc-Asp(OAll)-OH provide essential flexibility. For the most problematic sequences, backbone protection strategies, while more costly, offer the most robust solution. The choice of the optimal aspartic acid derivative will ultimately depend on the specific peptide sequence, the length of the synthesis, and the desired purity of the final product.

References

Navigating the Labyrinth of Protected Peptides: A Comparative Guide to the Mass Spectrometry of Asp(OtBu) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success. The tert-butyl (OtBu) group, a workhorse for protecting the side chain of aspartic acid (Asp), presents unique challenges during mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing Asp(OtBu) with those bearing sterically hindered alternatives, supported by experimental data, to facilitate informed decisions in peptide design and characterization.

The use of Asp(OtBu) in solid-phase peptide synthesis (SPPS) is widespread due to its straightforward application and removal. However, its lability under certain mass spectrometry conditions can lead to analytical complexities. A primary concern is the in-source decay or collision-induced dissociation (CID) of the tert-butyl group, which manifests as a characteristic neutral loss of 56 Da, corresponding to isobutene. This fragmentation can complicate spectral interpretation, particularly in the analysis of complex peptide mixtures or when trying to pinpoint other modifications.

To mitigate the synthetic challenge of aspartimide formation, a common side reaction associated with Asp residues, a range of bulkier ester-based protecting groups have been developed. These alternatives, by virtue of their increased steric hindrance, significantly reduce the propensity for this undesirable cyclization during synthesis.[1][2] This guide focuses on the mass spectrometric characteristics of peptides protected with four such alternatives: 3-methylpent-3-yl (OMpe), 3-ethylpent-3-yl (OEpe), 4-propylheptan-4-yl (OPhp), and 5-butylnonan-5-yl (OBno).

Comparative Mass Spectrometric Performance

The primary distinguishing feature in the mass spectrometric analysis of these protected peptides is the observation and relative abundance of the neutral loss of the protecting group. While Asp(OtBu) readily exhibits a neutral loss of 56 Da, the bulkier alternatives are designed for greater stability, not only during synthesis but also, to some extent, during mass spectrometric analysis.

Protecting GroupStructureMolecular Weight (Da)Theoretical Neutral Loss (Da)Observed MS/MS Behavior
Asp(OtBu) tert-butyl171.2156.11 (isobutene)Prone to neutral loss of 56 Da, complicating spectral interpretation.
Asp(OMpe) 3-methylpent-3-yl215.3298.19 (3-methyl-2-pentene)Increased stability compared to OtBu; neutral loss is less prominent.
Asp(OEpe) 3-ethylpent-3-yl229.35112.21 (3-ethyl-2-pentene)Further enhanced stability with reduced neutral loss.
Asp(OPhp) 4-propylheptan-4-yl271.45154.30 (4-propyl-3-heptene)High stability, minimal neutral loss observed under standard CID conditions.
Asp(OBno) 5-butylnonan-5-yl313.56196.39 (5-butyl-4-nonene)Very high stability, neutral loss is generally not a significant fragmentation pathway.

Note: The observed MS/MS behavior is a generalization based on the principles of protecting group stability. Specific fragmentation patterns can be influenced by peptide sequence, charge state, and instrument parameters.

The increased steric bulk of the OMpe, OEpe, OPhp, and OBno groups not only hinders aspartimide formation during synthesis but also appears to increase the gas-phase stability of the protected side chain during mass spectrometric analysis. This results in cleaner MS/MS spectra with a reduced incidence of protecting group-related fragment ions, allowing for more confident peptide sequencing and localization of other post-translational modifications.

Experimental Workflows and Logical Relationships

The selection and analysis of peptides containing different Asp protecting groups typically follow a structured workflow.

Experimental Workflow cluster_synthesis Synthesis and Purification cluster_analysis Mass Spectrometry Analysis cluster_protecting_groups Protecting Groups (PG) cluster_data_analysis Comparative Analysis A Peptide Synthesis (SPPS) Model Peptide: H-Val-Lys-Asp(PG)-Gly-Tyr-Ile-OH B Cleavage and Deprotection A->B C Purification (RP-HPLC) B->C D LC-MS/MS Analysis C->D Purified Peptide E Data Analysis D->E F Aspartimide Formation (%) E->F G Neutral Loss Abundance E->G H Fragmentation Patterns E->H OtBu Asp(OtBu) OtBu->A OMpe Asp(OMpe) OMpe->A OEpe Asp(OEpe) OEpe->A OPhp Asp(OPhp) OPhp->A OBno Asp(OBno) OBno->A

Caption: General workflow for the comparative analysis of Asp protecting groups.

The logical relationship for selecting a protecting group involves balancing the need to prevent aspartimide formation with considerations for mass spectrometry performance.

Protecting Group Selection Logic A High Risk of Aspartimide Formation? B Use Asp(OtBu) A->B No C Consider Bulkier Protecting Groups A->C Yes D MS/MS Spectral Simplicity Critical? C->D E Use Asp(OMpe) or Asp(OEpe) (Balance of stability and cost) D->E No F Use Asp(OPhp) or Asp(OBno) (Maximum stability) D->F Yes

Caption: Decision tree for selecting an Asp protecting group.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Model Peptide

A model peptide sequence known to be susceptible to aspartimide formation, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, is typically used for such comparative studies.[2]

  • Resin and Amino Acid Preparation: Rink Amide resin is swelled in dimethylformamide (DMF). Fmoc-protected amino acids, including the respective Fmoc-Asp(PG)-OH (where PG is OtBu, OMpe, OEpe, OPhp, or OBno), are dissolved in DMF.

  • Fmoc Deprotection: The Fmoc group is removed from the resin by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The protected amino acid is activated with a coupling agent (e.g., HBTU/DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Cleavage and Global Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis of Purified Peptides
  • Sample Preparation: The purified peptide fractions are lyophilized and reconstituted in a suitable solvent for mass spectrometry, typically 0.1% formic acid in water/acetonitrile.

  • Liquid Chromatography: Peptides are separated on a C18 analytical column using a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Full Scan (MS1): A full scan is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the peptide of interest is isolated and fragmented using collision-induced dissociation (CID). The collision energy is optimized for each peptide to achieve optimal fragmentation.[3][4] For peptides of this size, a normalized collision energy in the range of 25-35% is often a good starting point.

    • Data Acquisition: The instrument is operated in a data-dependent acquisition (DDA) mode, where the most intense ions from the MS1 scan are automatically selected for MS/MS fragmentation.

Conclusion

The choice of an aspartic acid protecting group has significant implications for both the efficiency of peptide synthesis and the clarity of subsequent mass spectrometric analysis. While Asp(OtBu) remains a viable option for many applications, its propensity for neutral loss in the mass spectrometer can be a confounding factor. For peptides where aspartimide formation is a concern and unambiguous mass spectrometric characterization is paramount, the use of sterically hindered alternatives such as Asp(OMpe), Asp(OEpe), Asp(OPhp), and Asp(OBno) is strongly recommended. The increased stability of these protecting groups during MS/MS analysis leads to cleaner fragmentation spectra, facilitating more reliable peptide identification and characterization. This guide provides a framework for researchers to make informed decisions based on the specific requirements of their synthetic and analytical workflows.

References

Confirming Asp(OtBu) Incorporation: A Comparative Guide to NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of side-chain protected amino acids is a critical checkpoint. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the incorporation of Aspartic acid with a tert-butyl (OtBu) protecting group. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate characterization method.

The tert-butyl group of Asp(OtBu) provides a distinct spectroscopic signature that can be unequivocally identified using NMR. This guide focuses on leveraging ¹H and ¹³C NMR as a primary method for confirmation, while also presenting Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) as alternative or complementary techniques.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the characterization of Asp(OtBu) incorporation using NMR, MS, and FTIR.

Table 1: NMR Chemical Shifts for Asp(OtBu) Side Chain in a Peptide

NucleusChemical Shift (δ) in ppmMultiplicityNotes
¹H (tert-butyl)~1.45Singlet (s)A sharp, intense signal integrating to 9 protons is the hallmark of the OtBu group.[1] The exact chemical shift can vary slightly depending on the solvent and the surrounding amino acid sequence.
¹³C (quaternary C)~80-82SingletThe quaternary carbon of the tert-butyl group.
¹³C (methyl C)~28SingletThe three equivalent methyl carbons of the tert-butyl group.[1]

Table 2: Comparison of Analytical Techniques for Asp(OtBu) Incorporation Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Presence and integrity of the OtBu group through its unique singlet peak.Quantitative, non-destructive, provides structural information about the local environment.Lower sensitivity compared to MS, can be complex for large peptides.
¹³C NMR Confirmation of the carbon skeleton of the OtBu group.Provides unambiguous carbon framework information.Lower sensitivity than ¹H NMR, requires longer acquisition times.
2D NMR (HSQC) Correlation between the protons and carbons of the OtBu group.Provides definitive confirmation of the C-H bond of the methyl groups in the OtBu side chain.Requires more sophisticated instrumentation and expertise.
Mass Spectrometry (MS) Molecular weight confirmation of the peptide with the protecting group.High sensitivity, provides exact mass, can detect incomplete deprotection.Does not directly confirm the location of the protecting group, fragmentation can sometimes lead to loss of the protecting group.
FTIR Spectroscopy Presence of characteristic vibrations of the tert-butyl group.Fast, simple, and inexpensive.Less specific than NMR, bands can overlap with other functional groups in the peptide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Protocol 1: ¹H NMR Spectroscopy for Asp(OtBu) Confirmation
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of 1-10 mM.

  • NMR Instrument: Use a spectrometer with a minimum field strength of 400 MHz.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).

    • Apply a water suppression pulse sequence if using a protic solvent.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peak at approximately 1.45 ppm. The integral should correspond to nine protons relative to other known proton signals in the peptide.

    • The presence of a sharp singlet at this chemical shift is a strong indication of the successful incorporation of the Asp(OtBu) residue.

Protocol 2: 2D ¹H-¹³C HSQC NMR for Unambiguous Confirmation
  • Sample Preparation: Prepare a concentrated sample of the peptide (5-10 mM) in a suitable deuterated solvent. For enhanced sensitivity, ¹³C-labeled amino acids can be used in the synthesis.

  • NMR Instrument: A spectrometer with a cryoprobe is recommended for optimal sensitivity.

  • Data Acquisition:

    • Acquire a standard two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • Set the ¹H spectral width from 0 to 10 ppm and the ¹³C spectral width from 10 to 90 ppm.

    • Optimize the ¹JCH coupling constant for aliphatic carbons (typically ~145 Hz).

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.

    • Look for a cross-peak correlating the proton signal at ~1.45 ppm with the carbon signal at ~28 ppm. The presence of this correlation peak provides definitive evidence for the C-H bonds of the tert-butyl methyl groups.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis NMR Characterization start Solid Phase Peptide Synthesis (Incorporate Asp(OtBu)) cleavage Cleavage & Deprotection start->cleavage purification Purification (HPLC) cleavage->purification sample_prep Sample Preparation purification->sample_prep Purified Peptide nmr_acq NMR Data Acquisition (1D ¹H, 2D HSQC) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc confirmation confirmation data_proc->confirmation Confirmation of Asp(OtBu)

Caption: Experimental workflow for the synthesis and NMR characterization of an Asp(OtBu)-containing peptide.

logical_relationship cluster_observation NMR Observation cluster_interpretation Interpretation h1_signal ¹H NMR Signal ~1.45 ppm (singlet, 9H) otbu_protons Presence of 9 equivalent protons in a shielded environment h1_signal->otbu_protons c13_signal ¹³C NMR Signals ~81 ppm (quat C) ~28 ppm (methyl C) otbu_carbons Presence of the tert-butyl carbon skeleton c13_signal->otbu_carbons hsqc_crosspeak ¹H-¹³C HSQC Cross-peak (~1.45 ppm, ~28 ppm) ch_correlation Direct C-H bond of the methyl groups hsqc_crosspeak->ch_correlation conclusion Successful Incorporation of Asp(OtBu) otbu_protons->conclusion otbu_carbons->conclusion ch_correlation->conclusion

References

Comparative study of different protecting groups for aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Groups for Aspartic Acid in Peptide Synthesis

The selection of an appropriate protecting group for the β-carboxyl group of aspartic acid (Asp) is a critical parameter in solid-phase peptide synthesis (SPPS). The primary challenge is the prevention of aspartimide formation, a side reaction that can lead to the formation of impurities that are difficult to separate from the target peptide, including racemized and β-linked peptides.[1] This guide provides a comparative analysis of commonly used protecting groups for the aspartic acid side chain, with a focus on their effectiveness in minimizing aspartimide formation, their orthogonality to standard synthesis strategies, and their deprotection conditions.

Key Protecting Groups for Aspartic Acid

The most common strategies for protecting the side chain of aspartic acid involve the use of esters with varying degrees of steric hindrance and different deprotection mechanisms. Below is a comparison of some of the most widely used protecting groups.

Standard Protecting Groups
  • tert-Butyl (OtBu): This is the most common and cost-effective protecting group used in Fmoc-based SPPS.[2][3] However, its relatively low steric hindrance makes it susceptible to aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[4][5]

  • Benzyl (OBzl): Traditionally used in Boc-based SPPS, the benzyl ester is stable to the acidic conditions used for Boc removal.[6][7] It is typically removed by catalytic hydrogenolysis.[6]

Bulky Ester Protecting Groups

To mitigate aspartimide formation, bulkier ester protecting groups have been developed to sterically hinder the nucleophilic attack that initiates the side reaction.

  • 3-methylpent-3-yl (OMpe): This group offers greater steric bulk than OtBu, resulting in a significant reduction in aspartimide formation.[3][5]

  • 5-n-butyl-5-nonyl (OBno): As one of the newer generation bulky protecting groups, OBno provides excellent protection against aspartimide formation due to its large and flexible alkyl chains.[1][3]

  • Other Bulky Esters (OEpe, OPhp): Similar to OMpe and OBno, 3-ethyl-3-pentyl (OEpe) and 4-n-propyl-4-heptyl (OPhp) are also highly effective at suppressing aspartimide formation.[5][8]

Orthogonal Protecting Groups

These protecting groups can be removed under conditions that do not affect other protecting groups in the peptide, allowing for selective modification of the aspartic acid side chain.

  • Allyl (OAll): The allyl ester is stable to both the acidic conditions of TFA and the basic conditions of piperidine, making it orthogonal to both Boc and Fmoc strategies.[2][9] It is typically removed using a palladium catalyst.[2]

  • 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab): This protecting group is selectively cleaved with a mild solution of hydrazine in DMF.[3][10] However, it has been shown to be prone to base-catalyzed aspartimide formation.[3][10]

Non-Ester Protecting Groups
  • Cyanosulfurylide (CSY): This approach masks the carboxylic acid as a stable C-C bonded ylide, completely preventing aspartimide formation under the basic conditions of Fmoc-SPPS.[5][11] Deprotection requires an additional step with an oxidizing agent like N-chlorosuccinimide (NCS).[5][11]

Comparative Data

The following tables summarize the performance of different protecting groups for aspartic acid in preventing aspartimide formation. The data is compiled from studies on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to this side reaction.[12]

Table 1: Aspartimide Formation with Different Protecting Groups

Protecting GroupAspartimide Formation (%)Racemization (D-Asp %)Deprotection ConditionsOrthogonality
Fmoc-Asp(OtBu)-OH HighHighTFA/TIS/H₂O (95:2.5:2.5)[3]Fmoc
Fmoc-Asp(OMpe)-OH LowLowTFA/TIS/H₂O (95:2.5:2.5)[3]Fmoc
Fmoc-Asp(OBno)-OH Very LowVery LowTFA/TIS/H₂O (95:2.5:2.5)[3]Fmoc
Fmoc-Asp(OAll)-OH VariableNot specifiedPd(PPh₃)₄, PhSiH₃[2]Fmoc, Boc
Fmoc-Asp(ODmab)-OH Prone to formationNot specified2% Hydrazine in DMF[3]Fmoc, Boc
Fmoc-Asp(CSY)-OH ~0%Not specifiedNCS, then TFA cleavage[12]Fmoc, Boc

Note: The level of aspartimide formation is sequence-dependent and can be influenced by coupling and deprotection conditions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the general steps for synthesizing a model peptide to compare the performance of different aspartic acid protecting groups.

  • Resin Swelling: Swell the Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (4 eq.) using a coupling agent such as HBTU (3.95 eq.) and a base like DIPEA (6 eq.) in DMF for 1 hour. Monitor the coupling reaction using a ninhydrin test.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled. For the comparative study, use the different Fmoc-Asp(OR)-OH derivatives at the desired position.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[12]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by preparative HPLC.

  • Analysis: Analyze the purified peptide by analytical HPLC and mass spectrometry to quantify the extent of aspartimide formation and other side products.

Protocol for Allyl (OAll) Group Deprotection
  • Swell the peptide-resin in DCM.

  • Add a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as PhSiH₃ (24 eq.) in DCM.

  • Stir the mixture under an inert atmosphere (e.g., argon) for 2 hours.

  • Wash the resin with DCM, a solution of sodium N,N-diethyldithiocarbamate in DMF to remove palladium residues, followed by DMF and DCM.[6]

Protocol for Cyanosulfurylide (CSY) Group Deprotection
  • After cleavage from the resin with TFA, dissolve the crude peptide containing the CSY-protected aspartic acid in a suitable solvent system (e.g., aqueous acetonitrile).

  • Add a solution of N-chlorosuccinimide (NCS) (1.1-1.5 equivalents per CSY group).[12]

  • Stir the reaction at room temperature for 30 minutes.

  • Quench any excess NCS with a scavenger like methionine.

  • Purify the deprotected peptide by preparative HPLC.[12]

Visualizations

Protection_Deprotection cluster_protection Protection of Aspartic Acid cluster_deprotection Deprotection Asp Aspartic Acid Protected_Asp Fmoc-Asp(OR)-OH Asp->Protected_Asp Protection Reaction PG Protecting Group (e.g., tBu, Bzl, All) Final_Peptide Final Peptide Protected_Asp->Final_Peptide Peptide Synthesis Deprotected_Asp Aspartic Acid Residue Final_Peptide->Deprotected_Asp Deprotection (e.g., TFA, H2/Pd, Pd(PPh3)4)

Caption: General scheme for the protection and deprotection of aspartic acid.

Aspartimide_Formation cluster_pathway Aspartimide Formation Pathway Peptide_Asp Peptide with Asp(OR) Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Base (e.g., Piperidine) Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization

Caption: Pathway of aspartimide formation and subsequent side products.

Experimental_Workflow cluster_workflow Comparative Study Workflow Start Start: Select Asp Protecting Groups (OtBu, OMpe, OBno, etc.) SPPS Solid-Phase Peptide Synthesis of Model Peptide Start->SPPS Cleavage Cleavage and Global Deprotection SPPS->Cleavage HPLC_Purification Crude Peptide Purification by HPLC Cleavage->HPLC_Purification Analysis Analysis by Analytical HPLC and MS HPLC_Purification->Analysis Data_Comparison Compare Aspartimide Formation, Purity, and Yield Analysis->Data_Comparison

Caption: Experimental workflow for comparing aspartic acid protecting groups.

Conclusion

The choice of protecting group for aspartic acid has a significant impact on the success of peptide synthesis, particularly for sequences prone to aspartimide formation. While the standard OtBu group is suitable for many applications, the use of bulky ester protecting groups like OMpe and OBno is highly recommended for challenging sequences to minimize the formation of difficult-to-remove impurities.[3] For applications requiring selective side-chain modification, orthogonal protecting groups such as OAll provide valuable flexibility. The CSY protecting group offers a robust solution for completely suppressing aspartimide formation, albeit at the cost of an additional deprotection step.[5][11] Researchers should carefully consider the peptide sequence, the overall synthetic strategy, and the potential for side reactions when selecting the most appropriate protecting group for aspartic acid.

References

A Researcher's Guide to Aspartic Acid Protection: H-Asp(OtBu)-OtBu.HCl vs. H-Asp(OBzl)-OBzl.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups for amino acid building blocks is a critical decision that profoundly impacts the efficiency, purity, and yield of solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of two common aspartic acid derivatives, H-Asp(OtBu)-OtBu.HCl (Aspartic acid di-tert-butyl ester hydrochloride) and H-Asp(OBzl)-OBzl.HCl (Aspartic acid di-benzyl ester hydrochloride), focusing on their performance, strategic application, and potential side reactions.

The core difference between these two reagents lies in the side-chain protecting group: the acid-labile tert-butyl (tBu) group versus the benzyl (Bzl) group, which is removed under different, orthogonal conditions. This distinction dictates their compatibility with the two major SPPS strategies: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methodologies.

Performance at a Glance: A Strategic Comparison

The choice between OtBu and OBzl protection for aspartic acid is fundamentally a choice of synthesis strategy. The tert-butyl group is integral to the modern Fmoc/tBu approach, where the final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously with a strong acid like trifluoroacetic acid (TFA).[1][2] The benzyl group, conversely, is a hallmark of the older Boc/Bzl strategy, where it offers stability to the moderate acid conditions used for N-terminal Boc deprotection throughout the synthesis.[3][4]

FeatureThis compoundH-Asp(OBzl)-OBzl.HCl
Primary SPPS Strategy Fmoc/tBuBoc/Bzl
Side-Chain Protection tert-Butyl (OtBu) esterBenzyl (Bzl) ester
Cleavage Condition Strong acid (e.g., high concentration TFA)[1]Catalytic Hydrogenation (e.g., H₂/Pd) or very strong acid (e.g., HF)[3]
Orthogonality Orthogonal to the base-labile Fmoc group.[1]Stable to moderate acid (TFA) for Boc removal and base for potential Fmoc use.
Primary Challenge Prone to aspartimide formation under basic Fmoc deprotection conditions.[5][6][7]Requires a metal catalyst for deprotection, which may need removal from the final product.[1]
Compatibility Widely used in modern automated and manual Fmoc-SPPS.Used in Boc-SPPS; less common in modern synthesis but valuable for specific applications.

The Challenge of Aspartimide Formation with Asp(OtBu)

A significant drawback associated with the use of Asp(OtBu) in Fmoc-SPPS is the formation of an aspartimide intermediate.[5][6] This intramolecular cyclization occurs during the piperidine-mediated Fmoc deprotection step and can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized versions of both, which are often difficult to separate via HPLC.[8] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[7]

To address this, researchers have developed alternative, sterically bulkier side-chain protecting groups that hinder the cyclization reaction.

Quantitative Comparison of Asp Protecting Groups in Mitigating Aspartimide Formation

The following data, derived from a model peptide (H-Val-Lys-Asp-X-Tyr-Ile-OH), demonstrates the effectiveness of bulkier protecting groups compared to the standard OtBu group after prolonged treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.

Protecting GroupPeptide Sequence (X)% Aspartimide-Related Impurities% D-Aspartate Formation
Fmoc-Asp(OtBu)-OH GlyHighHigh
AsnSignificantHigh
ArgSignificantHigh
Fmoc-Asp(OMpe)-OH GlyReducedReduced
Fmoc-Asp(OBno)-OH Gly~0.1% per cycle (Negligible)Low
AsnAlmost UndetectableLow
ArgAlmost UndetectableLow

Data summarized from comparative tests. The use of the 5-n-butyl-5-nonyl (OBno) protecting group, for example, dramatically reduces aspartimide formation to almost undetectable levels, preserving the purity and chiral integrity of the final peptide.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling and Deprotection Cycle

This protocol outlines a standard cycle for adding an amino acid during Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin (approx. 10 mL per gram of resin).[5]

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) and a coupling agent (e.g., HCTU) in DMF. Add a base such as N,N-Diisopropylethylamine (DIEA).

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Perform a coupling completion test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.[5]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection of Asp(OtBu)-Containing Peptides

This protocol describes the final step to cleave the synthesized peptide from the resin and remove the tBu side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.[1]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[1] The scavengers (TIS, water) are crucial to prevent side reactions from the released tert-butyl cations.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-4 hours.[1]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Wash the resin with a small volume of TFA or DCM and combine the filtrates.[1]

  • Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase HPLC.

Key Chemical Pathways and Relationships

Visualizing the chemical transformations and side reactions is key to understanding the strategic implications of choosing a protecting group.

Deprotection_Pathways cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Peptide_OtBu Resin-Peptide-Asp(OtBu) Cleaved_Peptide_tBu Crude Peptide Peptide_OtBu->Cleaved_Peptide_tBu TFA / Scavengers Peptide_OBzl Resin-Peptide-Asp(OBzl) Cleaved_Peptide_Bzl Crude Peptide Peptide_OBzl->Cleaved_Peptide_Bzl H₂/Pd or HF Aspartimide_Formation Asp_OtBu Peptide-Asp(OtBu)-Xaa Deprotonated_Amide Deprotonated Backbone Amide Asp_OtBu->Deprotonated_Amide Piperidine (Fmoc Removal) Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack Alpha_Peptide α-Peptide (Correct) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide (Impurity) Aspartimide->Beta_Peptide Ring Opening Racemized Racemized Products Aspartimide->Racemized Epimerization

References

A Comparative Guide to Quantifying H-Asp(OtBu)-OtBu.HCl Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride) is a critical step that underpins the reliability of subsequent research and the quality of the final product. A variety of analytical techniques can be employed to build a comprehensive purity profile of this amino acid derivative. This guide provides a comparative overview of the most common and effective methods, complete with experimental protocols and performance data to aid in selecting the appropriate technique for your analytical needs.

The purity of this compound is best determined not by a single method, but by a "mass balance" approach. This systematic procedure involves quantifying the main component (assay) and various categories of potential impurities separately. The overall purity is then calculated by subtracting the sum of all impurities from 100%. The key analytical techniques that contribute to this assessment are High-Performance Liquid Chromatography (HPLC) for related substances, non-aqueous titration for the assay of the hydrochloride salt, Karl Fischer titration for water content, and Gas Chromatography (GC) for residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) offers an alternative, powerful method for direct purity assignment.

Logical Framework for Purity Assessment

The relationship between these techniques in establishing the final purity value is illustrated in the following diagram.

cluster_Purity Mass Balance Purity Calculation cluster_Impurities Impurity Analysis Purity Final Purity (%) Calculation = 100% - (% Water + % Residual Solvents + % Related Substances) Calculation->Purity Assay Assay (by Titration) Water Water Content (Karl Fischer) Water->Calculation Solvents Residual Solvents (GC) Solvents->Calculation Related Related Substances (HPLC) Related->Calculation

Caption: Logical workflow illustrating the mass balance approach to purity determination.

Comparison of Key Analytical Techniques

The following table summarizes the typical performance of the primary analytical techniques used to quantify the purity and impurity profile of this compound.

ParameterHPLC (Related Substances)Non-Aqueous Titration (Assay)Karl Fischer (Water)GC (Residual Solvents)qNMR (Absolute Purity)
Principle Chromatographic separation based on polarityAcid-base titration in a non-aqueous solventElectrochemical titration with iodineChromatographic separation of volatile compoundsSignal integration relative to a certified internal standard
Typical Accuracy Recovery: 95-105%[1]Recovery: 99.5-100.5%[2]±5-10% relativeRecovery: 90-110%98-102% relative to standard[3]
Typical Precision RSD < 5% for impurities[1]RSD < 1.0%[2][4]RSD < 10%RSD < 15% at limitRSD < 2.0%[5]
Limit of Quantitation ~0.05% for impuritiesN/A (Assay)~0.01% (Coulometric)~1-50 ppm depending on solvent~0.1%
Primary Use Quantifies process-related impurities and degradation products.Determines the exact amount of the active hydrochloride salt.Measures water content.Quantifies volatile organic solvents from manufacturing.Provides a direct, absolute measure of purity without a specific reference standard of the analyte.
Throughput Medium (20-40 min/sample)High (<10 min/sample)High (<10 min/sample)Medium (15-30 min/sample)Low-Medium (15-30 min/sample)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC for Related Substances

This method quantifies impurities that are structurally similar to the main compound.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh ~25 mg of sample B Dissolve in 10 mL of mobile phase A/B (50:50) A->B C Vortex to mix and filter through 0.45 µm filter B->C D Inject 10 µL onto C18 RP-HPLC column C->D E Run gradient elution (Water/ACN with 0.1% TFA) D->E F Detect peaks at 215 nm E->F G Integrate all peaks in the chromatogram F->G H Calculate % Area for each impurity G->H I Sum all impurities to report Total % Related Substances H->I

Caption: Experimental workflow for HPLC analysis of related substances.

Methodology:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.[7]

  • Sample Preparation: Prepare a solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Quantification: Impurities are quantified using area normalization. The area of each impurity peak is expressed as a percentage of the total peak area.

Non-Aqueous Titration for Assay

This method determines the purity of the hydrochloride salt component.

Methodology:

  • Instrumentation: Potentiometric titrator with a suitable electrode.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.[8]

  • Solvent: Anhydrous glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 250 mg of this compound into a clean, dry titration vessel.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 10 mL of 5% w/v mercuric acetate in glacial acetic acid. This is to replace the weakly basic chloride ion with the strongly basic acetate ion.[8]

    • Titrate potentiometrically with standardized 0.1 N perchloric acid.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation: The percentage assay is calculated based on the volume of titrant consumed, its normality, the weight of the sample, and the molecular weight of this compound (281.78 g/mol ).

Karl Fischer Titration for Water Content

This is the standard method for determining the water content in a sample.

Methodology:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., CombiTitrant).

  • Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.

  • Procedure:

    • The titration vessel is pre-titrated to a dry endpoint.

    • A known weight of the this compound sample is accurately added to the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated automatically by the instrument and reported as a weight percentage.

Headspace GC for Residual Solvents

This method quantifies volatile organic solvents remaining from the manufacturing process.

Methodology:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program: A typical program would be: initial temperature of 40°C for 5 minutes, ramp at 10°C/min to 200°C, and hold for 5 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 1 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO).

  • Quantification: The quantification is performed against a standard solution containing known amounts of the expected residual solvents.

Quantitative NMR (qNMR) for Absolute Purity

qNMR provides a direct measurement of purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified standard with high purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.

  • Solvent: A suitable deuterated solvent (e.g., DMSO-d6, D2O) that fully dissolves both the sample and the internal standard.[9]

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into the same vial.[9]

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Acquire the 1H NMR spectrum using quantitative parameters, which critically includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full signal recovery.[5]

  • Calculation: The purity (P) of the analyte is calculated using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity.[10]

Conclusion

No single analytical technique can provide a complete picture of the purity of this compound. A combination of methods, guided by the mass balance approach, is essential for a comprehensive and accurate assessment. HPLC is indispensable for identifying and quantifying structurally related impurities. Titrimetric methods, including non-aqueous and Karl Fischer titrations, provide precise and accurate data on the main component's salt form and water content, respectively. GC is the standard for controlling residual solvents. For a direct and orthogonal measure of purity, qNMR stands out as a powerful, albeit more complex, technique. The choice and application of these methods will depend on the specific regulatory requirements and the intended use of the material, ensuring a high-quality foundation for any research or development endeavor.

References

A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS). This is particularly true when incorporating amino acids prone to side reactions, such as aspartic acid derivatives like H-Asp(OtBu)-OtBu.HCl. The tert-butyl ester protecting the side-chain carboxyl group of aspartic acid is known to be susceptible to base-catalyzed aspartimide formation, which can lead to impurities that are difficult to separate from the target peptide.[1][2][3] This guide provides an objective comparison of commonly used coupling reagents, focusing on their efficiency and propensity to minimize side reactions during the incorporation of this compound.

Data Presentation: Comparison of Coupling Reagent Performance

While direct, head-to-head quantitative data for the coupling of this compound with every available reagent is not extensively published in a single study, the following table summarizes the performance of key coupling reagents based on their general efficacy in peptide synthesis and their known impact on side reactions like aspartimide formation and racemization.

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[4]Higher cost, potential for side reactions if used in excess.
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[4][5]Less reactive than HATU, can be less effective for difficult sequences.[4]
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[4]Relatively newer compared to HBTU/HATU.
DIC/HOBt Carbodiimide/ AdditiveModerate to HighLow (with HOBt)Cost-effective, widely used.Slower reaction times compared to uronium salts, formation of insoluble DCU byproduct with DCC.[4]
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.More expensive than carbodiimides.
EDC/HOBt Carbodiimide/ AdditiveModerate to HighLow (with HOBt)Water-soluble byproducts, suitable for solution-phase and certain solid-phase applications.Can be less efficient for sterically hindered couplings.
Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following are representative protocols for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry for the coupling of an amino acid like this compound.

Protocol 1: General Amino Acid Coupling using a Uronium Salt Reagent (e.g., HATU, HBTU, COMU)

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture at room temperature for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction. If the test is positive, the coupling step can be repeated.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Amino Acid Coupling using DIC/HOBt

  • Resin Preparation and Fmoc-Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring, Washing, and Subsequent Steps: Follow steps 4-7 from Protocol 1.

Visualizations

Experimental Workflow

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (e.g., with HATU/DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Coupling Repeat if Positive Final_Cleavage Final Cleavage and Deprotection (TFA) Kaiser_Test->Final_Cleavage If Negative and Sequence Complete Start Start with Resin Start->Resin_Prep Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Activation Mechanisms of Coupling Reagents

G cluster_Uronium Uronium Salt (e.g., HATU) cluster_Carbodiimide Carbodiimide (e.g., DIC/HOBt) U_AA Fmoc-AA-COOH U_Active_Ester Fmoc-AA-OAt (Active Ester) U_AA->U_Active_Ester Activation U_Reagent HATU + Base U_New_Peptide Fmoc-AA-NH-Peptide-Resin U_Active_Ester->U_New_Peptide Coupling U_Peptide H2N-Peptide-Resin U_Peptide->U_New_Peptide C_AA Fmoc-AA-COOH C_Intermediate O-acylisourea C_AA->C_Intermediate Activation C_Reagent DIC C_Reagent->C_Intermediate C_Active_Ester Fmoc-AA-OBt (Active Ester) C_Intermediate->C_Active_Ester C_HOBt HOBt C_HOBt->C_Active_Ester C_New_Peptide Fmoc-AA-NH-Peptide-Resin C_Active_Ester->C_New_Peptide Coupling C_Peptide H2N-Peptide-Resin C_Peptide->C_New_Peptide

Caption: Activation pathways for Uronium and Carbodiimide coupling reagents.

References

Safety Operating Guide

Proper Disposal Procedures for H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][3][4] Avoid the formation of dust and aerosols during handling.[1][3][5][6]

Quantitative Safety Data

The safety profile of this compound, as indicated by the National Fire Protection Association (NFPA) 704 standard, is summarized below.

HazardRatingDescription
Health 0Poses no health hazard, no precautions necessary, and would offer no hazard beyond that of ordinary combustible materials.[1]
Flammability 0Materials that will not burn under typical fire conditions.[1]
Reactivity 0Normally stable, even under fire exposure conditions, and is not reactive with water.[1]

Step-by-Step Disposal Protocol

While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), proper disposal is necessary to prevent environmental contamination.[4] Discharge into the environment must be avoided.[1][2]

1. Unused or Expired Material (Solid Form):

  • Step 1: Collection: Carefully collect the solid waste in a suitable, clearly labeled, and closed container.[1][5]
  • Step 2: Waste Stream Identification: Although not federally regulated as hazardous, it should be treated as chemical waste. Do not mix with general laboratory trash.
  • Step 3: Professional Disposal: The primary recommended method is to contact a licensed professional waste disposal service to handle the material.[2][7] Arrange for collection and disposal in accordance with all federal, state, and local environmental regulations.[3][6]

2. Contaminated Materials (e.g., PPE, weigh boats, paper towels):

  • Step 1: Segregation: Place all contaminated disposable materials, such as gloves and wipes, into a designated and clearly labeled chemical waste container.
  • Step 2: Disposal: Dispose of this container through your institution's hazardous or chemical waste disposal program. Contaminated packaging should be treated as unused product.[2][7]

3. Accidental Spills:

  • Step 1: Secure the Area: Ensure adequate ventilation and remove all sources of ignition as a precautionary measure.[1]
  • Step 2: Containment: For small spills, use appropriate tools to sweep or scoop the material into a designated waste disposal container.[3] For larger spills, a shovel can be used.[3] Avoid methods that generate dust.[5][6]
  • Step 3: Cleaning: Clean the spill area thoroughly with soap and water.[1]
  • Step 4: Disposal: The container with the spilled material should be sealed, labeled, and disposed of through a licensed professional waste disposal service.[2][7] Do not let the chemical enter drains. [1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Material Identification cluster_1 Waste Type Assessment cluster_2 Containment & Collection cluster_3 Final Disposal start Identify Waste Material (this compound) is_spill Is it an accidental spill? start->is_spill waste_type Determine Waste Form is_spill->waste_type No handle_spill Sweep/shovel into a dedicated waste container. Avoid dust generation. is_spill->handle_spill Yes collect_solid Collect in a suitable, closed, and labeled container. waste_type->collect_solid Unused/Expired Solid collect_contaminated Place in designated chemical waste container. waste_type->collect_contaminated Contaminated PPE/ Labware professional_disposal Contact Licensed Professional Waste Disposal Service. collect_solid->professional_disposal collect_contaminated->professional_disposal handle_spill->professional_disposal end Disposal Complete professional_disposal->end

References

Personal protective equipment for handling H-Asp(OtBu)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of H-Asp(OtBu)-OtBu.HCl, an aspartic acid derivative used in laboratory research. Adherence to these procedures is vital for ensuring the safety of researchers and maintaining the integrity of experiments.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GlassesMust have side-shields.Protects eyes from dust particles and accidental splashes.[1][2]
GogglesChemical splash goggles.Required for procedures with a higher risk of splashing.[2]
Hand Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile).Prevents direct skin contact with the chemical.[1][3]
Body Protection Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection RespiratorNIOSH-approved N95 or higher.Necessary if dust formation is likely or ventilation is inadequate. Under normal conditions with good ventilation, it may not be required.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Ensure that a safety shower and an eyewash station are readily accessible.[4]

General Handling:

  • Avoid the formation and inhalation of dust and aerosols.[3][4]

  • Prevent contact with skin, eyes, and clothing.[3][4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling the substance.[4]

Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated place.[4][7]

  • Protect from moisture.[7]

  • For long-term stability, stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[7]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable institutional, local, and national regulations.

  • Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[3]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3][8]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[8]

  • Environmental Precautions: Do not allow the chemical to enter drains or sewer systems.[3]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a doctor.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[3]

Spill Response:

  • Personal Precautions: For any spill, wear appropriate PPE. Avoid breathing dust or vapors.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3]

  • Clean-up: For small spills, collect the material using appropriate tools and place it in a suitable container for disposal. Avoid generating dust. For large spills, evacuate the area and contact emergency services.[6]

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management A Review SDS B Don PPE A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Handle Chemical C->D E Perform Experiment D->E F Segregate Waste E->F Post-Experiment G Clean Work Area F->G J Store Waste Securely F->J H Doff PPE G->H I Wash Hands H->I K Dispose via Licensed Contractor J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.